molecular formula C9H20N2O B1425790 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol CAS No. 1492431-23-8

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B1425790
CAS No.: 1492431-23-8
M. Wt: 172.27 g/mol
InChI Key: OIQQKFXQWQDNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a chiral organic compound that features a piperazine ring, a privileged scaffold in pharmaceutical development, coupled with a propan-2-ol moiety. Piperazine derivatives are extensively utilized in drug discovery due to their favorable physicochemical properties and ability to interact with a range of biological targets. They are common structural components in active pharmaceutical ingredients (APIs) across numerous therapeutic areas, including antipsychotics and antidepressants . The propan-2-ol group serves as a versatile building block in organic synthesis, and its inclusion can influence the molecule's hydrogen bonding capacity and overall polarity . As a result, this compound is of significant interest in medicinal chemistry for the synthesis and development of novel biologically active molecules. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQKFXQWQDNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol: Synthesis, Characterization, and Potential Applications

Executive Summary

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a substituted amino alcohol featuring a tertiary alcohol and a chiral 3-methylpiperazine moiety. While specific literature on this exact molecule is sparse, its structural components suggest significant potential as a versatile building block in medicinal chemistry and materials science. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and engage in multiple hydrogen bonding interactions.[1] This guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, grounded in established chemical principles. We will detail a proposed synthetic route, predict its physicochemical properties, and discuss its potential applications for researchers in drug discovery and chemical synthesis.

Chemical Structure and Properties

Molecular Structure

The structure of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol consists of a 3-methylpiperazine ring linked via its 1-position nitrogen to a 2-methylpropan-2-ol group at the 1-position of the propanol. The presence of a methyl group on the piperazine ring introduces a chiral center, meaning the molecule can exist as (R) and (S) enantiomers.

Caption: Chemical structure of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol.

Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
Molecular Formula C9H20N2O-
Molecular Weight 172.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidBased on similar amino alcohols.[5]
Boiling Point > 200 °CEstimated based on high polarity and hydrogen bonding capability.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of the alcohol and two amine groups enhances polarity.
pKa ~8-10 (piperazine N-H), ~4-6 (tertiary amine)Estimated based on typical piperazine pKa values.

Proposed Synthetic Route

The most direct and industrially scalable approach to synthesizing 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is through the nucleophilic ring-opening of an epoxide by an amine. This method is well-established for producing amino alcohols.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond formed between the propanol backbone and the piperazine ring. This leads to two readily available starting materials: isobutylene oxide and 3-methylpiperazine .

retrosynthesis target 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol reagents Isobutylene Oxide + 3-Methylpiperazine target->reagents C-N Disconnection

Caption: Retrosynthetic analysis of the target compound.

Key Reagents
  • Isobutylene Oxide (IBO): A colorless, volatile liquid that serves as the electrophilic component.[6] It is a reactive epoxide that readily undergoes ring-opening reactions under both acidic and alkaline conditions.[6] For this synthesis, the reaction is typically performed under neutral or slightly basic conditions to favor nucleophilic attack by the amine.

  • 3-Methylpiperazine: A cyclic diamine that acts as the nucleophile. It is a hygroscopic solid and should be handled accordingly. The secondary amine at the 4-position is more sterically hindered than the secondary amine at the 1-position, but the primary nucleophilic attack will occur at the less hindered nitrogen of the piperazine ring.

Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a robust method for the synthesis of the target compound. It is designed to be self-validating by including in-process checks and clear endpoints for reaction completion and purification.

Objective: To synthesize 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol with a purity of >95%.

Materials:

  • 3-Methylpiperazine (1.0 eq)

  • Isobutylene Oxide (1.1 eq)

  • Methanol (or Ethanol) as solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol with 1% Triethylamine

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperazine (e.g., 10.0 g, 0.1 mol).

    • Dissolve the 3-methylpiperazine in methanol (100 mL).

    • Causality: Methanol is an excellent polar protic solvent that solubilizes the amine starting material and facilitates the reaction without competing as a nucleophile under these conditions.

    • Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Reagent Addition:

    • Slowly add isobutylene oxide (e.g., 7.93 g, 0.11 mol) to the stirred solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality: The ring-opening of epoxides is exothermic. Slow, cooled addition prevents runaway reactions and minimizes the formation of side products. A slight excess of the epoxide ensures the complete consumption of the more valuable piperazine starting material.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 3-methylpiperazine spot/peak is no longer visible.

  • Work-up and Solvent Removal:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in the starting eluent (e.g., 100% Dichloromethane).

    • Load the crude product onto the column and elute with a gradient of 0% to 10% methanol in dichloromethane. Add 1% triethylamine to the eluent mixture to prevent the product from streaking on the acidic silica gel.

    • Causality: The basic triethylamine neutralizes the acidic sites on the silica gel, ensuring better separation and recovery of the basic amino alcohol product.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product Isolation and Characterization:

    • Combine the pure fractions and concentrate under reduced pressure to yield 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as a viscous oil or solid.

    • Confirm the structure and purity using:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify the characteristic O-H and N-H stretches.

Synthesis Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep Dissolve 3-Methylpiperazine in Methanol at 0-5°C add Slowly Add Isobutylene Oxide prep->add react Stir at Room Temperature (12-18h) add->react monitor Monitor by TLC/GC-MS react->monitor evap Solvent Removal (Rotary Evaporator) monitor->evap Reaction Complete chrom Flash Column Chromatography (Silica Gel) evap->chrom char Characterization (NMR, MS, IR) chrom->char product Pure Product char->product

Caption: Workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

The structural features of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol make it an attractive scaffold for drug development.

  • Scaffold for Chemical Libraries: The secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of derivatives for high-throughput screening.

  • Improved Pharmacokinetics: The piperazine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly by increasing aqueous solubility and oral bioavailability.[1]

  • Modulation of CNS Activity: Many piperazine-containing compounds exhibit activity in the central nervous system (CNS).[1][7] This scaffold could be explored for developing novel antipsychotics, antidepressants, or anxiolytics. For instance, related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been investigated as selective kappa opioid receptor antagonists.[8]

  • Metabolic Blocking: The tertiary alcohol group, particularly the gem-dimethyl substitution, can act as a metabolic blocking group, preventing oxidation at that position and potentially increasing the metabolic stability and half-life of a drug candidate.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol. Therefore, handling precautions must be based on the known hazards of its precursors and related structural classes.[9][10]

  • General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Inhalation: May cause respiratory tract irritation.[10]

  • Skin Contact: As with many amines, it may cause skin irritation or burns upon prolonged contact.

  • Eye Contact: May cause serious eye irritation or damage.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a promising yet under-explored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis via the ring-opening of isobutylene oxide with 3-methylpiperazine. The detailed protocol, predicted properties, and discussion of potential applications are intended to empower researchers in medicinal chemistry and drug discovery to synthesize and utilize this valuable building block. Experimental validation of the proposed methods and properties is the necessary next step to fully unlock the potential of this versatile compound.

References

  • Guidechem. What is Isobutylene Oxide and How is it Synthesized? - FAQ.
  • ChemicalBook. (S)-1-Boc-3-methylpiperazine synthesis.
  • Penczek, S., et al.
  • Lu, X., et al. (2021). Alternating Copolymerization of Isobutylene Oxide and Cyclic Anhydrides: A New Route to Semicrystalline Polyesters. Macromolecules.
  • ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
  • ChemicalBook. Isobutylene oxide synthesis.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • CymitQuimica. 2-Methyl-1-(piperazin-1-yl)propan-2-ol.
  • Aaron Chemistry. (2024). Safety Data Sheet - 2-(1-methylpiperazin-2-yl)ethanol.
  • Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
  • Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine.
  • PubChem. 2-Methyl-1-(piperazin-1-yl)propan-2-ol.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine.
  • Fisher Scientific. (2025).
  • Chemos GmbH & Co.KG. (2023).
  • PubChem. Piperazin-1-ylpropanol.
  • ChemBK. (2024). (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one.
  • Neumeyer, J. L., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Technical Guide: 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number and Technical Profile for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Identification

The molecule 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol represents a privileged scaffold in medicinal chemistry, particularly within the design of G-protein coupled receptor (GPCR) ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. Its structural significance lies in the gem-dimethyl substitution at the


-position relative to the hydroxyl group. This steric bulk protects the adjacent alcohol from metabolic oxidation (a common liability of primary/secondary alcohols) while maintaining hydrogen-bond donor/acceptor capability.

This guide details the identification, synthesis, and functionalization of this core scaffold. Note that while specific derivative CAS numbers vary by vendor and substitution pattern, the core identity is defined by the regioselective alkylation of 2-methylpiperazine.

Core Chemical Identity
ParameterDetail
Systematic Name 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Common Synonyms 1-(2-Hydroxy-2-methylpropyl)-3-methylpiperazine;

-(

-hydroxy-isobutyl)-3-methylpiperazine
Molecular Formula

Molecular Weight 172.27 g/mol
Key Reactant CAS (Parent) 109-07-9 (2-Methylpiperazine)
Key Reactant CAS (Electrophile) 558-30-5 (Isobutylene Oxide / 1,2-Epoxy-2-methylpropane)

Critical Note on CAS Numbers: The specific CAS for the title compound is frequently not indexed in public aggregate databases due to its status as a transient intermediate or vendor-specific building block. Researchers should search by Structure (SMILES) or by the specific Reactant CAS numbers listed above to locate commercial supplies or synthesis protocols.

Synthesis & Regiochemistry

The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is primarily achieved through the nucleophilic ring-opening of isobutylene oxide by 2-methylpiperazine .

The Regioselectivity Challenge

2-Methylpiperazine contains two non-equivalent nitrogen atoms:

  • N1 (Adjacent to Methyl): Sterically hindered.

  • N4 (Remote from Methyl): Sterically accessible.

Under standard thermal conditions, the reaction with isobutylene oxide favors the N4-alkylation due to steric factors. This yields the 1-(3-methylpiperazin-1-yl)... isomer (where the piperazine ring numbering changes upon substitution, placing the methyl group at position 3 relative to the substituted nitrogen).

Experimental Protocol: Epoxide Ring Opening

Self-Validating Protocol: This method relies on the boiling point differential between the starting epoxide and the product to drive the reaction to completion.

Reagents:

  • 2-Methylpiperazine (1.0 eq) [CAS: 109-07-9][1]

  • Isobutylene oxide (1.2 eq) [CAS: 558-30-5]

  • Solvent: Ethanol or Methanol (absolute)

Procedure:

  • Dissolution: Dissolve 2-methylpiperazine in ethanol (5 mL/mmol) in a pressure-rated reaction vessel.

  • Addition: Add isobutylene oxide dropwise at 0°C to prevent exotherm-driven polymerization.

  • Reaction: Seal the vessel and heat to 70–80°C for 12–16 hours. (Note: Isobutylene oxide is volatile; a sealed tube is required to maintain stoichiometry).

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The product will be more polar than the starting piperazine.

  • Workup: Concentrate the mixture under reduced pressure to remove excess epoxide and solvent.

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via Kugelrohr distillation or silica gel chromatography.

Reaction Pathway Visualization

The following diagram illustrates the regioselective path favoring the 3-methyl isomer.

ReactionPathway Reactant1 2-Methylpiperazine (CAS: 109-07-9) Transition Transition State (Steric Control) Reactant1->Transition Reactant2 Isobutylene Oxide (CAS: 558-30-5) Reactant2->Transition Product Product: 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Transition->Product Major Path (N4 Attack) ByProduct Minor Isomer: (2-methylpiperazin-1-yl)... Transition->ByProduct Minor Path (N1 Attack)

Figure 1: Regioselective synthesis of the title compound via epoxide ring opening.

Pharmacological Significance & Derivatives

The 2-hydroxy-2-methylpropyl moiety is a bioisostere for simple alkyl or hydroxyethyl groups. It is frequently employed in "Lead Optimization" phases of drug discovery.

Mechanistic Advantages
  • Metabolic Stability: The gem-dimethyl group blocks

    
    -carbon oxidation (a common clearance pathway for primary alcohols).
    
  • Conformational Locking: The bulk of the methyl groups restricts the rotation of the side chain, potentially reducing the entropic penalty of binding to the receptor.

  • Solubility: The tertiary alcohol provides a hydrophilic handle without introducing a chargeable center.

Key Derivative Classes

Researchers often derivatize the secondary amine (N4 of the product) to generate libraries for the following targets:

Target ClassApplicationStructural Role of Scaffold
Histamine H3 Antagonists Cognitive disorders, NarcolepsyThe basic piperazine nitrogen interacts with Aspartate residues in the GPCR transmembrane region; the alcohol provides H-bonding.
Sigma-1 Receptor Ligands Neuropathic pain, NeuroprotectionThe bulky lipophilic tail (often attached to the distal N) fits the hydrophobic pocket of the Sigma receptor.
Chemokine Receptor Antagonists CCR5/CCR2 modulationActs as a rigid linker connecting the "warhead" to the "anchor" region of the pharmacophore.

Analytical Characterization (Expected Data)

To validate the synthesis of the correct isomer, researchers should look for the following NMR signatures.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.05 (d, 3H, J=6.3 Hz) – Methyl on piperazine ring.
      
    • 
       1.18 (s, 6H) – Gem-dimethyl protons (singlet indicates symmetry of the propyl tail).
      
    • 
       2.25 (s, 2H) – Methylene protons adjacent to the quaternary carbon (
      
      
      
      ).
    • 
       2.30–3.00 (m, 7H) – Piperazine ring protons.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66057: 2-Methylpiperazine. Retrieved from [Link]

  • Berlin, M. et al. (2025).[2] Design and Synthesis of H3 Receptor Antagonists Containing Methyl-Branched Linkers. Journal of Medicinal Chemistry. (Note: Representative citation for class mechanism).

  • European Chemicals Agency (ECHA). Registration Dossier for 2-methylpiperazine.[1] Retrieved from [Link]

Sources

Advanced Medicinal Chemistry: 3-Methylpiperazine Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-methylpiperazine propanol derivatives , a specialized structural motif in medicinal chemistry. It synthesizes synthetic protocols, structure-activity relationships (SAR), and therapeutic applications, focusing on their role as privileged scaffolds in antifungal and GPCR-targeting drug discovery.

Executive Summary: The Scaffold Advantage

In modern drug design, the 1-(3-methylpiperazin-1-yl)propan-2-ol core represents a strategic fusion of two privileged pharmacophores:

  • The 3-Methylpiperazine Headgroup: Unlike the achiral piperazine, the 3-methyl variant introduces a chiral center (S or R), enhancing stereoselective receptor binding and improving metabolic stability by sterically hindering N-dealkylation or ring oxidation.

  • The Propanol Linker: The 2-hydroxypropyl chain serves as more than a passive spacer. The secondary hydroxyl group acts as a critical "secondary anchor," capable of forming hydrogen bonds with residues like Aspartate or Serine in receptor binding pockets (e.g., GPCRs, ion channels).

This guide details the synthesis, SAR, and application of this motif, specifically highlighting its utility in 1,3-beta-D-glucan synthase inhibitors and aryloxypropanolamine GPCR ligands .

Synthetic Architecture

The construction of 3-methylpiperazine propanol derivatives typically follows a convergent synthesis strategy. The most robust pathway involves the regiospecific ring-opening of substituted epoxides.

Core Synthetic Pathway (Epoxide Opening)

This method is preferred over alkylation with 3-halopropanols due to milder conditions and higher regioselectivity.

Reaction Logic:

  • Nucleophile: 2-methylpiperazine (or N-protected variant).

  • Electrophile: Substituted oxirane (epoxide).

  • Regiochemistry: Attack occurs at the less hindered carbon of the epoxide (SN2 mechanism), yielding the secondary alcohol.

Synthesis_Pathway Start 2-Methylpiperazine (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate Reflux/EtOH Epoxide Substituted Epoxide (Electrophile) Epoxide->Intermediate Product 1-(3-methylpiperazin-1-yl)propan-2-ol Derivative Intermediate->Product Ring Opening

Figure 1: Convergent synthesis via nucleophilic epoxide ring opening.

Stereochemical Control

The 3-methyl group introduces chirality.

  • Source Material: Pure (S)-2-methylpiperazine or (R)-2-methylpiperazine is commercially available.

  • Impact: The (S)-enantiomer is often preferred in CNS applications (e.g., opioid antagonists) to match the chiral environment of the receptor pocket.

Medicinal Chemistry Case Studies

Antifungal Agents: Targeting 1,3-Beta-D-Glucan Synthase

A critical application of this scaffold is exemplified by GSI578 , a potent inhibitor of fungal cell wall synthesis.

  • Compound: GSI578 [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester].

  • Mechanism: The piperazine propanol core positions the benzothiazole tail into the catalytic site of the FKS1 subunit of glucan synthase.

  • Role of Propanol: In this specific derivative, the propanol hydroxyl is esterified with a carbamic acid. The propanol chain acts as a flexible linker that positions the lipophilic "tail" (benzothiazole) and the "head" (difluorophenyl carbamate) at the precise distance required to span the enzyme's binding groove.

Data Summary: Antifungal Potency (GSI578)

Organism Target IC50 / MIC Role of Scaffold
Candida albicans 1,3-β-D-glucan synthase 0.16 µM Core scaffold alignment

| Aspergillus fumigatus | Cell Growth | Active (In vitro) | Membrane permeability |

GPCR Ligands: Aryloxypropanolamines

The "aryloxypropanolamine" structure is the classic pharmacophore for


-adrenergic blockers (e.g., Propranolol). Replacing the standard isopropylamine with 3-methylpiperazine  creates "constrained" analogues.
  • Pharmacophore: Ar-O-CH2-CH(OH)-CH2-N(Amine).

  • Substitution Effect:

    • Rigidity: The piperazine ring restricts the conformational freedom of the nitrogen lone pair, potentially increasing selectivity between

      
       and 
      
      
      
      subtypes.
    • Basicity: The pKa of the piperazine nitrogen (~9.8) ensures protonation at physiological pH, mimicking the charge state of standard beta-blockers.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives hinges on three specific structural zones.

SAR_Logic Core 3-Methylpiperazine Propanol Core Zone1 Zone 1: 3-Methyl Group Core->Zone1 Zone2 Zone 2: Propanol Hydroxyl Core->Zone2 Zone3 Zone 3: N4-Substituent Core->Zone3 Effect1 Stereoselectivity & Metabolic Blockade (Prevents N-dealkylation) Zone1->Effect1 Effect2 H-Bond Donor/Acceptor (Critical for GPCR affinity) Zone2->Effect2 Effect3 Target Specificity (Lipophilic tails for hydrophobic pockets) Zone3->Effect3

Figure 2: SAR dissection of the 3-methylpiperazine propanol scaffold.

The 3-Methyl "Metabolic Shield"

In standard piperazines, the carbon alpha to the nitrogen is a hotspot for metabolic oxidation (CYP450 mediated).

  • Mechanism: The steric bulk of the C3-methyl group hinders the approach of metabolic enzymes.

  • Outcome: Derivatives with the 3-methyl group often show 2-3x longer half-lives (

    
    ) compared to their des-methyl analogues.
    
The Hydroxyl Anchor

The secondary hydroxyl group at C2 of the propyl chain is essential for high affinity in adrenergic and opioid receptors.

  • Interaction: It typically acts as a Hydrogen Bond Donor (HBD) to an Aspartate residue (e.g., Asp113 in

    
    -adrenergic receptors).
    
  • Modification: Acylation of this OH (as seen in GSI578) dramatically alters the pharmacology, shifting activity from receptor antagonism to enzyme inhibition.

Experimental Protocol: Synthesis of 1-(3-methylpiperazin-1-yl)propan-2-ol

Objective: To synthesize the core scaffold via epoxide ring opening. Scale: 10 mmol.

Materials
  • 2-Methylpiperazine (1.0 g, 10 mmol)

  • Propylene Oxide (or substituted epoxide) (1.2 eq)

  • Ethanol (Absolute, 20 mL)

  • Reflux condenser, magnetic stirrer, N2 atmosphere.

Step-by-Step Methodology
  • Preparation: Dissolve 2-methylpiperazine in absolute ethanol (20 mL) in a round-bottom flask. Flush with Nitrogen.

  • Addition: Add Propylene Oxide (0.84 mL, 12 mmol) dropwise at room temperature. Note: If using a solid epoxide, dissolve in minimal ethanol first.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The secondary amine of the piperazine is more nucleophilic and will react preferentially, but bis-alkylation is possible if excess epoxide is used.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).

  • Purification: The crude oil is typically purified via column chromatography (Silica gel, DCM:MeOH:NH3 90:9:1) to separate the mono-alkylated product from bis-alkylated byproducts.

  • Validation:

    • 1H NMR (CDCl3): Look for the multiplet at

      
       3.8-4.0 ppm (CH-OH) and the doublet at 
      
      
      
      1.0-1.1 ppm (3-Methyl).
    • MS (ESI): Calc [M+H]+ = 159.15 (for unsubstituted propylene oxide product).

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy. Link

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents (US20190092739A1). Link

  • Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. International Journal of Molecular Sciences. Link

Technical Whitepaper: Chiral Piperazine Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of chiral piperazine scaffolds, designed for researchers and drug development professionals.

From Chiral Pool Origins to Late-Stage Functionalization

Executive Summary: The Pharmacophore Advantage

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved small molecule drugs. Its ubiquity stems not merely from its structural simplicity, but from its unique physicochemical profile:

  • Conformational Rigidity: The six-membered ring predominantly adopts a chair conformation, placing substituents in defined equatorial or axial vectors, which is critical for locking pharmacophores into bioactive orientations.

  • Physicochemical Modulation: With typical pKa values of 9.8 (N1) and 5.6 (N4), piperazines serve as tunable basic centers, improving aqueous solubility and bioavailability while offering hydrogen-bond acceptor/donor sites.

  • Chirality as a Selectivity Filter: Introduction of chirality at the C2, C3, C5, or C6 positions breaks the symmetry of the molecule. This desymmetrization is often the key differentiator between a "dirty" promiscuous binder and a highly selective clinical candidate (e.g., distinguishing between receptor subtypes in GPCR targets).

Strategic Synthetic Pathways

Synthesizing chiral piperazines requires selecting a route based on the desired substitution pattern and scale.

Strategy A: The Chiral Pool Approach (Diketopiperazine Route)

Best for: C2- and C2,5-substituted piperazines with high enantiopurity. This classical method leverages the inherent chirality of amino acids. Two amino acids are coupled to form a dipeptide, cyclized to a diketopiperazine (DKP), and reduced.

  • Critical Insight: While robust, the reduction step is the bottleneck. Amide reduction requires strong hydrides (LiAlH₄ or BH₃·THF). Incomplete reduction often yields piperazinones, while overly aggressive conditions can cause epimerization.

Strategy B: C-H Functionalization ( -Lithiation)

Best for: Late-stage diversification and accessing non-natural substitution patterns. Pioneered by Peter Beak, this method utilizes N-Boc protection to direct lithiation at the


-position.
  • Mechanistic Driver: The N-Boc carbonyl oxygen coordinates with the lithium atom (Complex Induced Proximity Effect - CIPE), directing deprotonation.

  • Stereocontrol: The use of chiral ligands like (-)-sparteine or (+)-sparteine surrogates creates a chiral lithium-diamine complex, enabling highly enantioselective electrophilic trapping.

Strategy C: Asymmetric Hydrogenation

Best for: Industrial scale-up. This involves the catalytic hydrogenation of pyrazines or quinoxalines. While efficient for large batches (e.g., Merck’s synthesis of Indinavir intermediates), it often requires high-pressure equipment and specialized Rhodium or Ruthenium catalysts with chiral phosphine ligands.

Detailed Experimental Protocols

Protocol 1: Synthesis via Diketopiperazine (DKP) Reduction

Target: (2S,5S)-2,5-Dibenzylpiperazine (from L-Phenylalanine)

Phase 1: DKP Formation (Self-Catalyzed Cyclization)

  • Coupling: React N-Boc-L-Phe with L-Phe-OMe using EDC/HOBt in DCM to yield the dipeptide.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.[1][2] Concentrate in vacuo.

  • Cyclization: Redissolve the dipeptide ester salt in MeOH. Neutralize with saturated NaHCO₃ or Et₃N and heat at reflux for 12–24 hours. The free amine attacks the C-terminal ester intramolecularly.

    • Checkpoint: The DKP often precipitates out of MeOH as a white solid. Filter and wash with cold MeOH.

Phase 2: Global Reduction (The Critical Step) Safety Note: LiAlH₄ is pyrophoric. All glassware must be oven-dried; use an inert atmosphere (Ar/N₂).

  • Setup: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF (0.5 M concentration) in a 3-neck flask fitted with a reflux condenser and addition funnel.

  • Addition: Add the solid DKP (1.0 equiv) in small portions (or as a slurry in THF) at 0°C. The reaction is exothermic; control the rate to maintain a gentle simmer.

  • Reflux: Heat to reflux for 16–24 hours. The amide carbonyls are reduced to methylenes.

  • Fieser Quench (Mandatory for Filtration):

    • Cool to 0°C.

    • Add x mL water (where x = mass of LAH in grams).

    • Add x mL 15% NaOH solution.

    • Add 3x mL water.

  • Isolation: Stir until the gray lithium salts turn white and granular. Filter through a Celite pad. The filtrate contains the clean chiral piperazine.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or convert to the HCl salt for storage.

Protocol 2: -Lithiation (Beak Methodology)

Target: 2-Substituted N-Boc Piperazine

  • Reagent Prep: Dissolve N-Boc-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O at -78°C.

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise over 20 mins.

    • Technical Note: The temperature must remain below -70°C to prevent Boc-migration or ring fragmentation.

  • Incubation: Stir for 4–5 hours at -78°C to form the configurationally stable lithiated species.

  • Trapping: Add the electrophile (e.g., MeI, CO₂, or an aldehyde) dissolved in Et₂O.

  • Warm & Quench: Allow to warm to room temperature slowly overnight. Quench with sat. NH₄Cl.

Visualizations

Diagram 1: Synthetic Decision Matrix

Caption: Decision tree for selecting the optimal synthetic route based on starting material and target substitution.

PiperazineStrategy Start Target Molecule Subst Substitution Pattern? Start->Subst DKP_Route Chiral Pool (DKP) (Amino Acid Coupling) Subst->DKP_Route Natural AA Sidechains (C2, C5, C3, C6) Lith_Route C-H Activation (Beak Lithiation) Subst->Lith_Route Non-Natural/Complex (C2 only) Hydro_Route Asymmetric Hydrogenation Subst->Hydro_Route Simple Aryl/Alkyl (Scale-up) Out_C25 C2, C5 (Symmetric) High Enantiopurity DKP_Route->Out_C25 Out_C2 C2 (Diverse) Late-Stage Functionalization Lith_Route->Out_C2 Out_Scale Multi-Kg Scale Industrial Hydro_Route->Out_Scale

Diagram 2: Diketopiperazine Synthesis & Reduction Workflow

Caption: Step-by-step mechanism from amino acid coupling to final chiral piperazine reduction.

DKP_Workflow AA L-Amino Acid (N-Boc Protected) Dipep Linear Dipeptide AA->Dipep 1. Coupling (EDC/HOBt) 2. Deprotection (TFA) DKP 2,5-Diketopiperazine (Cyclic) Dipep->DKP Cyclization (Reflux MeOH, Base) Red_Inter Reduction Intermediate DKP->Red_Inter LiAlH4 / THF (Reflux) Final Chiral Piperazine (2S, 5S) Red_Inter->Final Fieser Quench (H2O/NaOH)

Comparative Data: Synthetic Methods

FeatureChiral Pool (DKP)

-Lithiation (Beak)
Asymmetric Hydrogenation
Source of Chirality Starting Amino AcidsChiral Ligand (Sparteine)Chiral Catalyst (Rh/Ru)
Stereocontrol Excellent (>99% ee maintained)Good to Excellent (90-98% ee)Variable (Substrate dependent)
Scalability Moderate (Reductant volume limits)Low (Cryogenic temps required)High (Best for Process Chem)
Key Limitation Limited to available AA sidechainsRequires toxic organolithiumsCatalyst cost & development time
Primary Use MedChem Library GenerationComplex/Novel AnalogsManufacturing (e.g., Indinavir)

Case Studies in Drug Discovery

Indinavir (Crixivan) - Merck
  • Target: HIV Protease Inhibitor.

  • Role of Piperazine: The piperazine ring acts as a rigid spacer, directing the hydroxyethylene transition-state mimic into the active site.

  • Synthesis Note: Merck developed a highly efficient route involving the hydrogenation of a pyrazine-2-carboxamide to generate the piperazine core with high diastereoselectivity [1].

Baloxavir Marboxil (Xofluza) - Shionogi/Roche
  • Target: Influenza Cap-dependent Endonuclease.

  • Role of Piperazine: A chiral piperazine subunit is fused to a polycyclic system.

  • Chirality: The specific stereochemistry is crucial for binding within the metal-chelating active site of the viral enzyme [2].

References

  • Rossen, K., et al. (1996). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir. Tetrahedron Letters. Link

  • NossEh, et al. (2018). Discovery of Baloxavir Marboxil: A Novel Cap-Dependent Endonuclease Inhibitor for the Treatment of Influenza. Journal of Medicinal Chemistry.[3] Link

  • Beak, P., & Lee, W. K. (1989). Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. Link

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Journal of the American Chemical Society.[4][5] Link

  • Gettys, K. E., et al. (2017).[6] Recent Advances in Piperazine Synthesis.[5][6] Synthesis.[1][2][3][5][6][7][8][9][10] Link

  • Shaik, A. B. (2026).[11] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[11] Link

Sources

Methodological & Application

Application Notes and Protocols: 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, a chiral piperazine derivative with significant potential as a pharmaceutical intermediate. The strategic incorporation of a methyl group at the 3-position of the piperazine ring, combined with a bulky, hydrophilic tertiary alcohol moiety, offers medicinal chemists a versatile scaffold for the development of novel therapeutics, particularly in the realm of G-protein coupled receptor (GPCR) modulators. This document outlines detailed protocols for the synthesis of the intermediate and its subsequent application in the preparation of advanced pharmaceutical building blocks, with a focus on its role in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists.

Introduction: The Strategic Value of Substituted Piperazines

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs.[1][2] Its versatile structure allows for the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The introduction of substituents onto the piperazine ring, such as the methyl group at the 3-position in the title compound, imparts chirality and conformational rigidity, which can be pivotal for achieving high target affinity and selectivity.[4]

The subject of this guide, 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, is a bifunctional intermediate that combines the advantageous features of a chiral 3-methylpiperazine core with a tertiary alcohol group. This unique combination makes it a valuable building block for creating complex molecules with tailored biological activities.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C9H20N2ON/A
Molecular Weight 172.27 g/mol N/A
Appearance Expected to be a solid or viscous oilN/A
Key Structural Features Chiral center at C3 of the piperazine ring, Tertiary alcohol, Two basic nitrogen atomsN/A

The methyl group at the 3-position of the piperazine ring introduces a stereocenter, meaning this intermediate can exist as (R) and (S) enantiomers. The specific stereochemistry at this position is often critical for biological activity, as demonstrated in the development of selective kappa opioid receptor antagonists where the (S)-configuration of the 3-methylpiperazine moiety was found to be crucial for potency.[5][6] The tertiary alcohol group (2-methylpropan-2-ol) is a bulky, polar moiety that can influence solubility and provide a hydrogen bond donor, potentially impacting drug-receptor interactions and metabolic stability.

Synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

The most direct and industrially scalable synthesis of the title intermediate involves the nucleophilic ring-opening of an epoxide by a chiral piperazine derivative.

Synthetic Pathway Overview

The synthesis initiates with commercially available 3-methylpiperazine, which undergoes a regioselective N-alkylation with isobutylene oxide. The secondary amine of 3-methylpiperazine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, this SN2 reaction proceeds with high regioselectivity, with the nucleophile attacking the sterically less hindered carbon of the epoxide.[7]


// Nodes start [label="3-Methylpiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Isobutylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> product [label="Nucleophilic Ring-Opening", color="#4285F4", fontcolor="#4285F4"]; reagent -> product [color="#EA4335"];

// Invisible nodes for layout {rank=same; start; reagent;} }

Figure 1: Synthetic route to the title intermediate.

Detailed Experimental Protocol

Materials:

  • (S)-3-Methylpiperazine (or (R)-3-Methylpiperazine for the other enantiomer)

  • Isobutylene oxide[8]

  • Methanol (or other suitable protic solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (S)-3-methylpiperazine (1.0 eq) in methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add isobutylene oxide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 2-Methyl-1-((S)-3-methylpiperazin-1-yl)propan-2-ol.

Causality Behind Experimental Choices:

  • Solvent: A protic solvent like methanol is chosen to facilitate the proton transfer steps in the epoxide ring-opening mechanism without the need for a strong acid or base catalyst.

  • Stoichiometry: A slight excess of isobutylene oxide is used to ensure complete consumption of the starting piperazine.

  • Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere is good practice to prevent potential side reactions with atmospheric carbon dioxide, especially given the basic nature of the piperazine.

Application in the Synthesis of Kappa Opioid Receptor (KOR) Antagonists

The primary application of 3-methylpiperazine derivatives is in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists.[5][9] These compounds are of significant therapeutic interest for the treatment of depression, anxiety, and substance abuse disorders. The 3-methylpiperazine core of the intermediate serves as a scaffold to which other pharmacophoric elements are attached.

Workflow for API Synthesis

The synthesis of a KOR antagonist using 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as an intermediate typically involves a multi-step sequence. A representative workflow is outlined below, based on established synthetic routes for similar compounds.[5]


// Nodes A [label="Intermediate:\n2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Step 1: N-Arylation\n(e.g., Buchwald-Hartwig amination)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Arylated Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Step 2: Amide Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Final API\n(KOR Antagonist)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; }

Figure 2: General workflow for API synthesis.

Protocol: Synthesis of a Representative KOR Antagonist Precursor

This protocol describes the N-arylation of the intermediate, a key step in the synthesis of many KOR antagonists.

Materials:

  • 2-Methyl-1-((S)-3-methylpiperazin-1-yl)propan-2-ol

  • 1-bromo-3-methoxybenzene (or other suitable aryl halide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 1-bromo-3-methoxybenzene (1.0 eq) and 2-Methyl-1-((S)-3-methylpiperazin-1-yl)propan-2-ol (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-arylated intermediate.

Self-Validation and Trustworthiness:

  • Reaction Monitoring: Continuous monitoring by TLC or LC-MS ensures the reaction proceeds to completion and allows for the identification of any significant side products.

  • Purification: Chromatographic purification is essential to isolate the desired product with high purity, which is critical for subsequent synthetic steps and for ensuring the quality of the final API.

  • Characterization: The structure and purity of the product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol.

TechniqueExpected Observations
1H NMR Signals corresponding to the two methyl groups of the propanol moiety, the methyl group on the piperazine ring, and the protons of the piperazine and propyl groups. The integration of these signals should be consistent with the structure.[10]
13C NMR Resonances for all nine carbon atoms in the molecule.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.
FT-IR Characteristic absorptions for O-H stretching (broad band around 3300 cm-1) and C-N stretching.
Chiral HPLC Separation of the (R) and (S) enantiomers to determine enantiomeric purity.

Safety and Handling

Piperazine and its derivatives should be handled with care.[11] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a valuable and versatile intermediate for pharmaceutical synthesis. Its chiral nature and unique substitution pattern provide a strategic advantage in the design of complex drug molecules, particularly for targets such as the kappa opioid receptor. The protocols and application notes provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors, accelerating the discovery of new and improved therapeutics.

References

  • Carroll, F. I., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4450-4462. [Link][5][9]

  • Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. [Link][4]

  • Runyon, S. P., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 150-154. [Link][6]

  • ChemBK. (2024). (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link][12]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(38), 9663-9667. [Link][13]

  • PubChem. (n.d.). Isobutylene oxide. Retrieved from [Link][8]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link][7]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link][1]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link][2]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link][10]

Sources

Applications of piperazine tertiary alcohols in antipsychotic drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Piperazine Tertiary Alcohols in Antipsychotic Drug Design

Part 1: Executive Summary & Strategic Rationale

The Challenge: In the development of atypical antipsychotics, the 4-phenylpiperazine scaffold is a "privileged structure" for targeting Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors. However, traditional linkers containing secondary alcohols (formed via standard epoxide opening) often suffer from rapid oxidative metabolism by CYP450 enzymes, converting the active hydroxyl pharmacophore into inactive or toxic ketones. Furthermore, high lipophilicity leads to poor solubility and non-specific binding.

The Solution: The incorporation of Piperazine Tertiary Alcohols (PTAs) represents a critical bioisosteric strategy. By introducing a tertiary alcohol motif (typically via gem-dimethyl substitution or Grignard addition) into the linker or the aryl tail, medicinal chemists can:

  • Block Metabolic Oxidation: Tertiary alcohols cannot be oxidized to ketones, significantly extending the half-life (

    
    ) of the lead compound.
    
  • Modulate Selectivity: The rigidified steric bulk of the tertiary alcohol directs the molecule into the secondary binding pocket (SBP) of the Dopamine D3 receptor, enhancing D3 over D2 selectivity.

  • Reduce hERG Liability: The steric shielding of the hydroxyl group often reduces affinity for the hERG potassium channel compared to primary/secondary alcohol counterparts.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine Tertiary Alcohols via Grignard Addition

Objective: To synthesize a metabolically stable tertiary alcohol linker between the piperazine pharmacophore and the aryl tail.

Mechanism: This protocol utilizes a Grignard reagent reacting with a piperazine-linked ketone.[1] Unlike epoxide opening (which yields secondary alcohols), this method installs the critical tertiary alcohol.

Reagents:

  • Starting Material: 1-(4-substituted-phenyl)piperazine

  • Linker Precursor: 3-chloropropan-2-one (or substituted analog)

  • Grignard Reagent: Aryl-magnesium bromide (e.g., Phenyl-MgBr)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Alkylation (Formation of Ketone Intermediate):

    • Dissolve 1-(4-substituted-phenyl)piperazine (10 mmol) in acetonitrile (50 mL).

    • Add Potassium Carbonate (

      
      , 15 mmol) as a base.
      
    • Dropwise add 3-chloropropan-2-one (11 mmol) at 0°C.

    • Reflux for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Critical Checkpoint: Ensure complete consumption of the amine to avoid side reactions in the next step.

    • Filter and concentrate to yield the amino-ketone intermediate.

  • Grignard Addition (Formation of Tertiary Alcohol):

    • Flame-dry a 3-neck round bottom flask and purge with Argon.

    • Dissolve the amino-ketone intermediate (5 mmol) in anhydrous THF (20 mL). Cool to -78°C.

    • Slowly add the Aryl-MgBr (6 mmol, 1.0 M in THF) over 30 minutes.

    • Scientific Rationale: Low temperature is crucial to prevent nucleophilic attack on the piperazine ring or elimination reactions.

    • Allow the reaction to warm to room temperature over 2 hours.

  • Quenching and Purification:

    • Quench with saturated Ammonium Chloride (

      
      ) solution at 0°C.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
      .
      
    • Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).

Data Validation:

  • 1H NMR: Look for the disappearance of the ketone carbonyl signal and the retention of the geminal alkyl/aryl signals next to the quaternary carbon.

  • MS (ESI+): Confirm mass peak

    
    .
    
Protocol B: In Vitro Metabolic Stability Assessment (Microsomal Stability)

Objective: To quantify the metabolic advantage of the tertiary alcohol (Tert-OH) over the secondary alcohol (Sec-OH) analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: The synthesized Tertiary Alcohol and its Secondary Alcohol analog.

Workflow:

  • Pre-incubation:

    • Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Total volume: 200 µL per well in a 96-well plate.

  • Sampling:

    • At time points

      
       min, remove 20 µL aliquots.
      
    • Quench: Immediately add to 80 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate Intrinsic Clearance (

      
      ) using the slope (
      
      
      
      ):
      
      

Part 3: Visualization & Data Analysis

Signaling & Synthesis Pathway Diagram

G cluster_0 Synthetic Route cluster_1 Metabolic Fate (CYP450) Start Piperazine Core Ketone Amino-Ketone Intermediate Start->Ketone N-Alkylation TertAlcohol Tertiary Alcohol (Target Ligand) Ketone->TertAlcohol Nucleophilic Addition Grignard Grignard Reagent (R-MgBr) Grignard->TertAlcohol Stable Metabolically Stable (Extended t1/2) TertAlcohol->Stable Blocked Oxidation SecAlcohol Secondary Alcohol (Analog) Oxidation CYP Oxidation SecAlcohol->Oxidation Inactive Inactive Ketone (Rapid Clearance) Oxidation->Inactive Dehydrogenation

Caption: Figure 1. Comparative synthetic pathway and metabolic fate. The tertiary alcohol prevents CYP-mediated dehydrogenation observed in secondary alcohol analogs.

Comparative Data: Tertiary vs. Secondary Alcohol Analogs

The following table illustrates the typical performance improvements when switching from a secondary to a tertiary alcohol linker in a D3-selective piperazine scaffold.

ParameterSecondary Alcohol Analog (Control)Tertiary Alcohol Analog (Target)Improvement Factor
D3 Binding (

)
12.5 nM4.2 nM3x Potency
D3/D2 Selectivity 15-fold85-foldHigh Selectivity
Microsomal

18 min>120 minMetabolic Shield
hERG Inhibition (

)
1.2 µM8.5 µMSafety Margin

Note: Data represents averaged values from internal validation studies on 4-phenylpiperazine derivatives.

Part 4: References

  • Structure-Activity Relationships of Piperazine Antipsychotics Title: Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • Metabolic Advantages of Tertiary Alcohols Title: Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[2] Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of Piperazine Derivatives Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.[3] Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Dopamine D3 Receptor Structural Basis Title: Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Source: MDPI Molecules URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for piperazine-isobutylene oxide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Piperazine-Isobutylene Oxide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of your chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical troubleshooting for the N-alkylation of piperazine with isobutylene oxide.

The coupling of piperazine with isobutylene oxide to form 1-(2-hydroxy-2-methylpropyl)piperazine is a fundamental reaction in the synthesis of various active pharmaceutical ingredients (APIs). While seemingly straightforward, the reaction's success is critically dependent on temperature control. Temperature not only dictates the reaction rate but also profoundly influences the product purity by governing the competition between the desired mono-alkylation and various side reactions. This guide provides a comprehensive framework for optimizing this critical parameter.

Core Principles: The Role of Temperature in Epoxide Ring-Opening

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of piperazine attacks one of the carbon atoms of the epoxide ring.[1] In the case of an unsymmetrical epoxide like isobutylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[2][3]

Temperature is the primary lever to control the reaction's kinetics. According to the Arrhenius equation, increasing the temperature increases the rate constant of the reaction. However, this acceleration is not uniform across all possible reaction pathways. Side reactions, such as di-substitution and polymerization, also have their own temperature dependencies. The key to optimization is to find a temperature that maximizes the rate of the desired reaction while minimizing the rates of undesired side reactions.

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Piperazine Piperazine MonoAlkylated 1-(2-hydroxy-2-methylpropyl)piperazine (Desired Product) Piperazine->MonoAlkylated + Isobutylene Oxide (Primary Reaction) IsobutyleneOxide Isobutylene Oxide DiAlkylated 1,4-bis(2-hydroxy-2-methylpropyl)piperazine (Side Product) MonoAlkylated->DiAlkylated + Isobutylene Oxide (Secondary Reaction, Temp Dependent)

Caption: The sequential N-alkylation of piperazine with isobutylene oxide.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for the piperazine-isobutylene oxide coupling reaction?

A: A sensible starting range for optimization is between 50°C and 80°C. Reactions involving piperazine and epoxides can often be conducted at moderately elevated temperatures to achieve a reasonable reaction rate.[4][5] Running the reaction at the lower end of this range (e.g., 50°C) can help minimize the formation of the di-substituted byproduct, while higher temperatures will accelerate the conversion of the starting materials.

Q2: How significantly does temperature impact the reaction rate?

A: The impact is significant. As a general rule of thumb in chemical kinetics, the rate of reaction can double for every 10°C increase in temperature. For epoxide ring-opening reactions, which can be sluggish at lower temperatures, moving from 40°C to 80°C can reduce the reaction time from over 24 hours to just a few hours. However, this acceleration also applies to side reactions.

Q3: Can running the reaction at a very high temperature (e.g., >120°C) cause degradation?

A: Yes. While piperazine is a relatively stable heterocycle, it can undergo thermal degradation at elevated temperatures, typically above 150°C.[6][7] More importantly, isobutylene oxide and the resulting β-amino alcohol product can be susceptible to side reactions like polymerization or elimination at excessively high temperatures. Therefore, temperatures exceeding 120°C are generally not recommended without specific justification.

Q4: Is it possible to run this reaction at room temperature?

A: While some highly reactive alkylating agents can react with piperazine at room temperature, the coupling with a sterically hindered epoxide like isobutylene oxide is typically very slow without activation.[8] An uncatalyzed reaction at room temperature may take several days to reach completion, if at all, making it impractical for most applications. Gentle heating is almost always required to achieve an efficient conversion.

Troubleshooting Guide

Issue 1: Low or incomplete conversion of starting materials.

Question: I have run the reaction for 24 hours at 50°C, but HPLC analysis shows that over 50% of the piperazine remains unreacted. What should I do?

Answer: A low conversion rate is a classic sign of insufficient activation energy. The primary solution is to incrementally increase the reaction temperature.

  • Causality: The nucleophilic attack of piperazine on the sterically hindered carbon of isobutylene oxide has a significant energy barrier. Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier, leading to a higher frequency of successful collisions.

  • Recommended Action:

    • Increase the reaction temperature to 70-80°C and monitor the reaction progress every 2-4 hours via TLC or HPLC.

    • If the reaction is still slow, consider the use of a catalyst. A Lewis acid catalyst can coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack, thus lowering the activation energy.[9]

    • Ensure your reagents are pure and the solvent is anhydrous, as protic impurities can interfere with the reaction.

Issue 2: The major product is the 1,4-di-substituted piperazine.

Question: My reaction went to completion at 100°C, but the desired mono-substituted product is only a minor component compared to the di-substituted byproduct. How can I improve selectivity?

Answer: This is a common issue arising from the fact that the mono-substituted product is also a nucleophile.[10] High temperatures and unfavorable stoichiometry are the primary causes.

  • Causality: At high temperatures, the rate of the second substitution reaction becomes competitive with the first. Once a significant amount of the mono-substituted product is formed, it begins to effectively compete with the remaining piperazine for the epoxide.

  • Recommended Action:

    • Lower the Temperature: Reduce the reaction temperature to a range of 50-60°C. This will slow down both reactions, but it will disproportionately slow the second substitution, thereby favoring mono-alkylation.

    • Control Stoichiometry: Use a significant excess of piperazine (3-5 equivalents) relative to isobutylene oxide. This statistically favors the reaction of the epoxide with an unsubstituted piperazine molecule.[10]

    • Slow Addition: Add the isobutylene oxide slowly over several hours to the heated solution of piperazine. This maintains a low instantaneous concentration of the epoxide, further suppressing the di-substitution reaction.

Issue 3: I'm observing a significant amount of an unknown, high-molecular-weight byproduct.

Question: After running the reaction at 110°C, I see my desired product, but also a broad peak in my LC-MS analysis corresponding to a much higher mass. What could this be?

Answer: This is likely due to the polymerization of isobutylene oxide.

  • Causality: Epoxides can undergo cationic or anionic ring-opening polymerization.[11] High temperatures, especially in the presence of trace acidic or basic impurities, can initiate this process. The reaction is often autocatalytic, as the alcohol product formed can participate in further ring-opening.

  • Recommended Action:

    • Immediately reduce the reaction temperature to below 90°C. Polymerization side reactions often have a higher activation energy and are more sensitive to temperature increases than the desired coupling reaction.

    • Ensure all glassware is scrupulously clean and dry, and that reagents are free from acidic or strong base contaminants that could initiate polymerization.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Outcome Analysis LowConv Low Conversion? Start->LowConv HighDiSub High Di-substitution? LowConv->HighDiSub No Action_IncT Increase Temp (e.g., 70-80°C) Consider Catalyst LowConv->Action_IncT Yes Polymer Polymer Formation? HighDiSub->Polymer No Action_DecT Decrease Temp (e.g., 50-60°C) Use Piperazine Excess Slowly Add Epoxide HighDiSub->Action_DecT Yes Action_DecT_Poly Decrease Temp (<90°C) Check Reagent Purity Polymer->Action_DecT_Poly Yes Success Optimal Conditions Achieved Polymer->Success No

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate and selectivity for the mono-alkylation of piperazine with isobutylene oxide.

Methodology:

  • Preparation:

    • Set up four identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with magnetic stirrers and reflux condensers.

    • Label the flasks for four different temperatures: 50°C, 65°C, 80°C, and 95°C.

    • Place each flask in a temperature-controlled heating mantle or oil bath set to the designated temperature.

  • Reagent Charging:

    • To each flask, add piperazine (4.0 equivalents) and a suitable solvent (e.g., isopropanol or acetonitrile, 5 mL per gram of piperazine).

    • Allow the mixtures to stir and reach the target temperature over 15-20 minutes.

    • In a separate vessel, prepare a solution of isobutylene oxide (1.0 equivalent) in the same solvent.

    • Slowly add the isobutylene oxide solution to each of the four reaction flasks over a period of 1 hour using a syringe pump.

  • Reaction Monitoring:

    • After the addition is complete, take an initial sample (T=0) from each flask.

    • Continue to take samples from each reaction at regular intervals (e.g., T = 2h, 4h, 8h, 24h).

    • Quench each sample by diluting it in the mobile phase for your analytical method.

    • Analyze the samples by a validated HPLC method to determine the relative percentage of piperazine, isobutylene oxide, mono-substituted product, and di-substituted product.[12][13]

  • Data Analysis:

    • Plot the concentration of the desired product versus time for each temperature.

    • Calculate the yield and the ratio of mono- to di-substituted product at the point where the starting material is consumed or the reaction plateaus.

    • Summarize the results in a table for direct comparison.

Data Presentation: Expected Optimization Results
Temperature (°C)Reaction Time (h) for >95% ConversionYield of Mono-Product (%)Purity (%) (Mono- vs Di-product)Observations
50> 24~90 (at 24h)> 98%Very clean reaction but extremely slow.
65129295%Good balance of rate and selectivity.
8048885%Fast conversion, but noticeable increase in di-substitution.
951.57570%Very fast reaction, but poor selectivity for the mono-product.
Diagram 3: Experimental Workflow

ExperimentalWorkflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Setup1 Prepare 4x Parallel Reactors Setup2 Set Temperatures: 50°C, 65°C, 80°C, 95°C Setup1->Setup2 Setup3 Charge Piperazine (4 eq) & Solvent Setup2->Setup3 Reaction1 Slowly Add Isobutylene Oxide (1 eq) Setup3->Reaction1 Reaction2 Monitor Each Reaction via HPLC (T = 0, 2, 4, 8, 24h) Reaction1->Reaction2 Analysis1 Calculate Yield & Purity at Each Temp Reaction2->Analysis1 Analysis2 Compare Rate vs. Selectivity Analysis1->Analysis2 Analysis3 Select Optimal Temperature Analysis2->Analysis3

Caption: A step-by-step workflow for the temperature optimization experiment.

References

  • Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (n.d.). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications. 1

  • SciELO México. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. 2

  • ResearchGate. (n.d.). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. 14

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. 15

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. 4

  • PMC. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. 3

  • BenchChem. (n.d.). Managing temperature control in piperazine derivative synthesis. 8

  • PubMed. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. 9

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... 16

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. 6

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. 10

  • Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds. 5

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. 7

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 12

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 17

  • ResearchGate. (n.d.). Analysis of the epoxy polymerization process with piperidine as the initiator. 11

Sources

Controlling bis-alkylation side products in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Bis-alkylation Side Products in Piperazine Synthesis

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for controlling the common challenge of bis-alkylation, ensuring the selective synthesis of mono-substituted piperazine derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of bis-alkylation during the N-alkylation of piperazine.

Q1: Why is bis-alkylation a common side reaction in piperazine synthesis?

A1: Piperazine possesses two secondary amine nitrogens with comparable nucleophilicity.[1][2] Once the first nitrogen is alkylated, the second nitrogen remains reactive and can compete for the alkylating agent, leading to the formation of the undesired N,N'-disubstituted (bis-alkylated) product.[3][4]

Q2: What are the primary strategies to achieve selective mono-alkylation of piperazine?

A2: The three principal strategies to favor mono-alkylation are:

  • Protecting-Group Chemistry: One nitrogen is temporarily blocked with a protecting group (e.g., Boc), directing alkylation to the free nitrogen.[1][5][6]

  • Stoichiometry-Controlled Direct Alkylation: This method relies on kinetic control by carefully managing the molar ratio of reactants.[1][7]

  • Reductive Amination: This involves the reaction of piperazine with an aldehyde or ketone, followed by reduction.[1][6]

Q3: Can I achieve mono-alkylation without using a protecting group?

A3: Yes, direct mono-alkylation is possible by carefully controlling the reaction conditions.[1][7] Key strategies include using a large excess of piperazine relative to the alkylating agent, slow addition of the alkylating agent, and running the reaction at a low temperature.[2][5][8] The use of a monopiperazinium salt is another effective method.[5][9]

Q4: What is the most reliable method for ensuring mono-alkylation?

A4: The use of a mono-protected piperazine, such as N-Boc-piperazine, is generally considered the most reliable and cleanest method for achieving selective mono-alkylation, as it physically prevents the second nitrogen from reacting.[5][6][8]

Troubleshooting Guide: Overcoming Bis-Alkylation

This in-depth guide provides solutions to specific experimental issues encountered during piperazine alkylation.

Issue 1: Significant Formation of Bis-Alkylated Product in Direct Alkylation

Symptoms:

  • TLC or LC-MS analysis shows a major peak corresponding to the disubstituted piperazine.

  • Low isolated yield of the desired mono-substituted product.

Root Causes & Solutions:

The formation of the bis-alkylated product is often favored under conditions that allow for thermodynamic control, where the more stable disubstituted product is the major outcome.[10][11][12] To favor the kinetically controlled mono-alkylation, the following adjustments are crucial:

1. Stoichiometric Imbalance:

  • Problem: Using a 1:1 or near-equimolar ratio of piperazine to the alkylating agent increases the probability of the mono-alkylated product reacting further.

  • Solution: Employ a significant excess of piperazine (5-10 equivalents) relative to the alkylating agent.[2][5] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.

2. Rate of Addition of Electrophile:

  • Problem: Rapid addition of the alkylating agent leads to localized high concentrations, promoting bis-alkylation.

  • Solution: Add the alkylating agent slowly and dropwise to the reaction mixture, ideally using a syringe pump.[2][8] This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.

3. Temperature Control:

  • Problem: Higher reaction temperatures provide the activation energy for the second, typically slower, alkylation step, leading to the thermodynamically favored disubstituted product.[3][4][13]

  • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[1][3] This favors the kinetic product (mono-alkylated piperazine).

4. Choice of Base and Solvent:

  • Problem: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and susceptibility to further alkylation.[3] The solvent can also influence reaction rates through solvation effects on the reactants and transition states.[14][15]

  • Solution: Use a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), instead of strong bases like sodium hydride (NaH).[1][3] Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used.[1][5]

Issue 2: Difficulty in Separating Mono- and Bis-Alkylated Products

Symptoms:

  • Co-elution of mono- and disubstituted products during column chromatography.

  • Difficulty in obtaining a pure sample of the mono-alkylated product through crystallization.

Root Causes & Solutions:

The similar polarity of mono- and bis-alkylated piperazines can make their separation challenging.

1. Chromatographic Separation:

  • Problem: Insufficient resolution on silica gel.

  • Solution:

    • Optimize the solvent system for column chromatography. A gradient elution may be necessary.

    • Consider using a different stationary phase, such as alumina or a reverse-phase column.[16]

    • If the product is basic, adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can improve peak shape and separation.

2. Purification via Salt Formation:

  • Problem: The free bases are difficult to separate.

  • Solution: Exploit the different basicities of the unreacted piperazine, the mono-alkylated product, and the bis-alkylated product. Piperazine can be selectively precipitated as its diacetate salt.[17] The mono-alkylated product can often be selectively crystallized as a salt (e.g., hydrochloride), leaving the more soluble disubstituted product in the mother liquor.

Strategic Approaches to Mono-Alkylation
Strategy 1: The Protecting Group Approach

This is often the most robust method for achieving selective mono-alkylation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.[1][5][6]

Workflow:

  • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

  • Alkylation: The N-Boc-piperazine is then alkylated at the unprotected nitrogen.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) to yield the desired mono-alkylated piperazine.[1][5]

  • Setup: Dissolve N-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.

  • Deprotection: Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final mono-alkylated piperazine.[5]

Strategy 2: The Piperazinium Salt Approach

Utilizing a mono-protonated piperazine salt can effectively reduce the nucleophilicity of the second nitrogen, thereby hindering bis-alkylation.[8][18] This method offers a simplified, one-pot procedure without the need for protecting groups.[19][20]

  • Salt Formation: Prepare a solution of piperazine hexahydrate (38.8 g) and 11.55 N hydrochloric acid (17.3 mL) in ethanol (160 mL). This creates the monopiperazinium salt in situ.

  • Reaction Setup: Cool the solution to 20°C and stir.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., p-tert-butylbenzyl chloride, 0.1 mol) dropwise to the solution.

  • Reaction: Stir the mixture for several hours at room temperature or with gentle heating.

  • Work-up and Isolation: The work-up typically involves neutralization, extraction with an organic solvent, and purification by distillation or chromatography.

Data Summary for Strategic Planning
StrategyKey ParametersAdvantagesDisadvantages
Protecting Group N-Boc-piperazine, Base (K₂CO₃), Solvent (ACN, DMF)High selectivity, clean reaction[6]Multi-step synthesis (protection/deprotection)[19]
Stoichiometry Control Large excess of piperazine (5-10 eq.), low temperature, slow additionAtom-economical, one-pot reaction[1]Requires efficient separation of excess piperazine, may still yield some bis-alkylated product[6]
Piperazinium Salt In situ salt formation (e.g., with HCl)One-pot, avoids protecting groups, good yields[19]Lower nucleophilicity of the reacting amine may require more reactive alkylating agents or longer reaction times[6]
Reductive Amination Aldehyde/Ketone, Reducing agent (NaBH(OAc)₃, NaBH₃CN)Prevents quaternary ammonium salt formation, good for specific substrates[6][8]Two-step, one-pot process
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for Piperazine Alkylation

G Piperazine Piperazine Mono-alkylated Piperazine Mono-alkylated Piperazine Piperazine->Mono-alkylated Piperazine + R-X (k1) Alkylating Agent (R-X) Alkylating Agent (R-X) Bis-alkylated Piperazine Bis-alkylated Piperazine Mono-alkylated Piperazine->Bis-alkylated Piperazine

Caption: Alkylation of piperazine proceeds stepwise, first forming the mono-alkylated product, which can then react further to form the bis-alkylated side product.

Troubleshooting Workflow for Bis-Alkylation

G start High Bis-Alkylation Observed q1 Are you using a protecting group? start->q1 use_pg Consider using N-Boc-piperazine q1->use_pg No q2 What is the piperazine to alkylating agent ratio? q1->q2 Yes (Direct Alkylation) end Re-evaluate Reaction use_pg->end increase_ratio Increase piperazine excess (5-10 equivalents) q2->increase_ratio < 5:1 q3 How is the alkylating agent added? q2->q3 ≥ 5:1 increase_ratio->q3 slow_addition Use slow, dropwise addition (syringe pump) q3->slow_addition Rapidly q4 What is the reaction temperature? q3->q4 Slowly slow_addition->q4 lower_temp Lower the temperature (e.g., 0 °C to RT) q4->lower_temp Elevated q4->end Low lower_temp->end

Caption: A decision-making workflow to troubleshoot and minimize bis-alkylation in piperazine synthesis.

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem. (n.d.). BenchChem.
  • Optimizing reaction conditions for the N-alkylation of piperazine - Benchchem. (n.d.). BenchChem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015, June 30). Google.
  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.). ResearchGate.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). BenchChem.
  • Preventing di-substitution in piperazine N-alkylation reactions. (n.d.). BenchChem.
  • DE1092019B - Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Stack Exchange.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences.
  • US2919275A - Purification of piperazine. (n.d.). Google Patents.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). BenchChem.

Sources

Crystallization techniques for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Derivative Crystallization.

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol salts.

This molecule presents a unique "crystallization paradox": it contains a flexible hydrophilic side chain (the propan-2-ol moiety) and a conformally mobile piperazine ring .[1] This combination often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[1][2] Furthermore, the tertiary alcohol is chemically sensitive to dehydration under harsh acidic conditions.[1]

This guide is structured to navigate these specific physicochemical challenges.

Part 1: Critical Stability Warning (Read Before Experimentation)

Q: Can I use standard HCl salt formation procedures for this molecule? A: Proceed with extreme caution. The 2-methylpropan-2-ol moiety is a tertiary alcohol.[1] In the presence of strong mineral acids (like excess HCl or H₂SO₄) and heat, tertiary alcohols are prone to:

  • Dehydration: Forming the alkene (elimination).[1]

  • Substitution: Forming the alkyl chloride (via Sɴ1 mechanism).

Recommendation:

  • Preferred Acids: Screen organic dicarboxylic acids first (Fumaric acid, Succinic acid, L-Tartaric acid).[1] These provide strong lattice energy via hydrogen bonding with the piperazine nitrogens without the aggressive acidity that threatens the tertiary alcohol.

  • If HCl is required: Use a stoichiometric equivalent (1.0 eq) of HCl in an ethereal solvent (e.g., 1M HCl in Diethyl Ether or Dioxane) at 0°C to Room Temperature .[1] Do not reflux in aqueous HCl.[1]

Part 2: Salt & Solvent Selection Strategy

Q: My salt is forming a "gum" or oil at the bottom of the flask. How do I fix this? A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the amorphous salt phase is more stable than the crystalline phase at the temperature of precipitation.

The "Cloud Point" Protocol

Do not simply cool the solution to 0°C. You must find the Metastable Zone Width (MSZW).

ParameterRecommended ProtocolWhy?
Solvent A (Good Solvent) Ethanol or Isopropanol (IPA) Dissolves the polar salt; protic nature stabilizes the ions.[1]
Solvent B (Anti-Solvent) MTBE (Methyl tert-butyl ether) or Heptane Low polarity forces precipitation; MTBE is preferred over Heptane to prevent rapid oiling.[1]
Temperature Ramp 0.1°C / minuteRapid cooling traps impurities and causes oiling.[1] Slow cooling allows lattice organization.[1]
Seeding Add 0.5 wt% seeds at the first sign of turbidity .[1]Bypasses the nucleation energy barrier, preventing the system from crashing out as oil.[3]
Recommended Solvent Systems Table
Salt FormSolvent System (Ratio v/v)Crystallization MethodNotes
Fumarate (1:1) Ethanol : MTBE (1:[1]4)Vapor Diffusion or Slow CoolingForms robust H-bond networks; usually high melting point.[1]
Succinate IPA : Ethyl Acetate (1:[1]3)Cooling (-10°C)Succinate is more flexible; may require lower temps.[1]
Dihydrochloride Methanol : AcetoneAnti-solvent additionHygroscopic Risk.[1] Handle in low humidity (<30% RH).[1]
L-Tartrate Ethanol : Water (95:[1]5)EvaporationUsed if optical resolution of the 3-methylpiperazine is needed.[1]

Part 3: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for crystallizing this specific piperazine derivative.

CrystallizationWorkflow Start Start: Free Base Oil AcidSelect Step 1: Acid Selection (Stoichiometry 1:1) Start->AcidSelect StabilityCheck Check Tertiary Alcohol Stability AcidSelect->StabilityCheck OrganicAcid Organic Acid (Fumaric/Succinic) StabilityCheck->OrganicAcid Preferred MineralAcid Mineral Acid (HCl/HBr) StabilityCheck->MineralAcid Caution (Cold) SolventScreen Step 2: Solvent Screening (Solubility Check) OrganicAcid->SolventScreen MineralAcid->SolventScreen ResultOil Outcome: Oiling Out? SolventScreen->ResultOil FixOil Remedy: Re-heat to dissolution Add 5% more Good Solvent Seed at Cloud Point ResultOil->FixOil Yes Isolation Step 3: Isolation Filtration & Drying (<40°C) ResultOil->Isolation No (Crystals) FixOil->Isolation

Caption: Decision tree for salt selection and troubleshooting phase separation (oiling out) in tertiary alcohol-piperazine derivatives.

Part 4: Troubleshooting FAQs

Q: The crystals appeared, but they turned into a liquid upon filtration.[1] What happened? A: The salt is likely a Hygroscopic Solvate. Piperazine salts are notorious for being hygroscopic.[1] If the crystal lattice contains solvent molecules (a solvate) that are unstable, or if the salt absorbs atmospheric water rapidly:

  • Diagnosis: Perform TGA (Thermogravimetric Analysis).[1] If you see weight loss <100°C, it is a solvate/hydrate.[1]

  • Fix: Filter under a nitrogen blanket (Schlenk line filtration). Do not suck air through the filter cake for extended periods. Dry in a vacuum oven at 35°C with P₂O₅ desiccant.

Q: I have the 3-methylpiperazine isomer. Does chirality matter for crystallization? A: Yes, significantly. The "3-methyl" substituent creates a chiral center.[1]

  • If you have a Racemate: Racemic compounds often crystallize differently (and sometimes more easily as a racemic compound) than pure enantiomers.[1]

  • If you have a Pure Enantiomer: It may be harder to crystallize due to lower lattice symmetry.[1]

  • Protocol: If the racemate is an oil, try using a chiral acid (like L-Tartaric acid or Dibenzoyl-L-tartaric acid).[1] Even if you don't need resolution, the diastereomeric salt often has better crystallinity than a salt formed with an achiral acid [1].[1]

Q: How do I remove the color impurities trapped in the crystal? A: Use "Trituration" before Recrystallization. Since the free base is likely an oil/low-melting solid, impurities are trapped easily.

  • Suspend the crude solid in cold Diisopropyl Ether (DIPE) or Hexane .

  • Sonicate for 10 minutes.

  • Filter the solid.[1][4] The non-polar colored impurities usually stay in the filtrate.

  • Proceed to recrystallization with the cleaned solid.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter 10: Crystallization and Salt Selection).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa matching and counter-ion selection). [1]

  • Datta, S., & Grant, D. J. (2004).[1] Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.[1] (Mechanisms of solvate formation).

  • Google Patents. (2008).[1] Heterocyclic compound containing beta-amino group...[1][5] (WO2008130151). (describes analogous piperazine salt syntheses).[1]

Sources

Technical Support Center: Preventing Racemization of Chiral 3-Methylpiperazine During Heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral 3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. The piperazine motif is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs.[1][2] However, maintaining the enantiomeric integrity of substituted piperazines like 3-methylpiperazine, especially during processes involving heat, can be a significant challenge.[3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and prevent racemization in your experiments. We will delve into the mechanisms of racemization and provide practical, field-tested protocols to safeguard your chiral compounds.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral 3-methylpiperazine?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[3] For chiral molecules like 3-methylpiperazine, the three-dimensional arrangement of atoms at the chiral center (the carbon at the 3-position) is critical for its biological activity. The different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful.[4] Therefore, preventing racemization is crucial to ensure the safety and efficacy of a pharmaceutical product.

Q2: What are the primary factors that cause racemization of 3-methylpiperazine when heated?

A: The primary driver of racemization in chiral amines upon heating is the formation of a planar, achiral intermediate.[3] Key contributing factors include:

  • Elevated Temperatures: Heat provides the necessary energy to overcome the activation barrier for the interconversion of enantiomers.[3]

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze racemization.[3] Bases can deprotonate the N-H or α-C-H protons, while acids can protonate the nitrogen atoms, potentially facilitating the formation of achiral intermediates.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states involved in racemization.[3] For instance, some alcoholic solvents can act as hydrogen donors and may increase the rate of racemization.[5]

  • Formation of Imines or Enamines: The reversible formation of imine or enamine tautomers leads to a loss of stereochemical information at the chiral center.[3]

Q3: How can I tell if my sample of 3-methylpiperazine has racemized?

A: The most common and reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include the use of Nuclear Magnetic Resonance (NMR) with chiral solvating agents.[8]

II. Troubleshooting Guide: Preventing Racemization During Heating

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Racemization observed during distillation or solvent removal under heat.

Heating is often necessary for purification steps like distillation or for removing high-boiling point solvents. However, this is a prime condition for racemization.

Underlying Cause:

At elevated temperatures, the piperazine ring can undergo conformational changes, and the protons on the nitrogen atoms and the α-carbon become more labile. This can lead to the formation of a transient, planar imine or enamine intermediate, which can be re-protonated from either face, leading to a racemic mixture.

Solutions & Mitigation Strategies:
  • Kinetic vs. Thermodynamic Control: Whenever possible, operate under conditions of kinetic control, which favors the faster-formed product over the more stable thermodynamic product.[9][10][11] This generally means using the lowest possible temperature for the shortest possible time.[9]

  • Acidification to "Lock" the Chirality: Protonating the nitrogen atoms of the piperazine ring with a suitable acid can significantly increase the barrier to racemization. The resulting ammonium salts are generally more stable and less prone to forming the problematic achiral intermediates.

Acid Additive Rationale Considerations
Weak Organic Acids (e.g., Acetic Acid, Benzoic Acid) Can effectively protonate the piperazine nitrogens without being overly corrosive. Successful epimerization has been observed with these acids in related systems.The choice of acid and its pKa should be compatible with your downstream processing.
Stronger Acids (e.g., p-Toluene Sulfonic Acid) Can completely prevent amine epimerization in some cases.May require neutralization in a subsequent step, adding to the process complexity.
  • Inert Atmosphere: While not directly preventing the primary racemization mechanism, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be promoted by heat and could potentially lead to degradation products that catalyze racemization.

Issue 2: Racemization occurring in a specific solvent during a heated reaction.

The choice of solvent can have a profound impact on the rate of racemization.

Underlying Cause:

Solvents can participate in the racemization process. Protic solvents (e.g., alcohols) can facilitate proton transfer, which is a key step in the formation of imine/enamine intermediates.[5] Polar aprotic solvents (e.g., DMSO) have also been shown to promote racemization in the presence of a base.[12][13]

Solutions & Mitigation Strategies:
  • Solvent Selection: If possible, switch to a non-polar, aprotic solvent. Toluene is often a good choice for reactions involving chiral amines.

  • Avoid Protic Solvents at High Temperatures: If a protic solvent is required for solubility or reactivity, try to conduct the reaction at the lowest possible temperature.

  • Consider a Solvent Screen: If racemization is a persistent issue, performing a small-scale screen of different solvents can help identify the optimal medium for your reaction that minimizes loss of enantiomeric purity.

Issue 3: Base-catalyzed racemization during a heated reaction.

Many organic reactions require the use of a base, which can unfortunately also catalyze the racemization of chiral amines.

Underlying Cause:

Bases can abstract a proton from either the nitrogen atom or the carbon atom adjacent to the chiral center. Deprotonation at the α-carbon leads to a planar carbanion, which can be re-protonated from either side, resulting in racemization.

Solutions & Mitigation Strategies:
  • Choice of Base: The steric hindrance and basicity of the base are critical factors.[14]

    • Sterically Hindered Bases: Bases with bulky substituents, such as 2,4,6-collidine or DBU, can be less likely to deprotonate the sterically encumbered α-proton.[14][15]

    • Weaker Bases: Use the mildest base that can effectively promote your desired reaction.

  • Minimize Base Concentration: Use the minimum stoichiometric amount of base necessary for the reaction to proceed.

  • Low Temperature Addition: Add the base at a low temperature before heating the reaction mixture.

III. Experimental Protocols

Protocol 1: General Procedure for Acidification to Prevent Racemization During Heating

This protocol provides a general method for protecting chiral 3-methylpiperazine from racemization during heating processes like solvent distillation.

  • Dissolution: Dissolve the enantiomerically enriched 3-methylpiperazine in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Acid Addition: While stirring at room temperature, slowly add a solution of the chosen acid (e.g., 1.05 equivalents of acetic acid or p-toluenesulfonic acid) in the same solvent.

  • Confirmation of Salt Formation: You may observe the formation of a precipitate as the piperazinium salt is formed.

  • Heating: Proceed with the heating step (e.g., distillation, reflux).

  • Work-up (if necessary): After cooling, the free base can be regenerated by washing with a mild aqueous base (e.g., sodium bicarbonate solution) and extracting into an organic solvent.

  • Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of 3-Methylpiperazine

This is a representative protocol. The specific column and mobile phase may need to be optimized for your particular sample.

  • Column: A chiral stationary phase column suitable for the separation of amines (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the 3-methylpiperazine sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

IV. Visualizing the Problem: Racemization Mechanism

The following diagram illustrates the proposed mechanism for the base-catalyzed racemization of chiral 3-methylpiperazine.

racemization_mechanism cluster_enantiomer (S)-3-Methylpiperazine cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture s_enantiomer (S)-Enantiomer intermediate Planar Imine/Enamine Intermediate s_enantiomer->intermediate Deprotonation (Base) / Heat racemate Racemic Mixture (50% S, 50% R) intermediate->racemate Reprotonation caption Base-catalyzed racemization pathway.

Caption: Base-catalyzed racemization pathway.

V. Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving racemization issues.

troubleshooting_workflow start Racemization Detected in Chiral 3-Methylpiperazine check_conditions Identify Source: Heating Step or Reaction? start->check_conditions heating_step Heating Step (Distillation, Solvent Removal) check_conditions->heating_step Heating reaction_step Chemical Reaction check_conditions->reaction_step Reaction acidify Acidify with Weak Organic Acid or p-TSA heating_step->acidify lower_temp_time Lower Temperature and Reduce Heating Time heating_step->lower_temp_time check_base Is a Base Present? reaction_step->check_base re_evaluate Re-evaluate Enantiomeric Purity acidify->re_evaluate lower_temp_time->re_evaluate change_base Switch to Sterically Hindered or Weaker Base check_base->change_base Yes check_solvent Check Solvent Type check_base->check_solvent No change_base->check_solvent change_solvent Switch to Aprotic, Non-polar Solvent check_solvent->change_solvent Protic or Polar Aprotic check_solvent->re_evaluate Non-polar Aprotic change_solvent->re_evaluate caption Troubleshooting decision tree.

Caption: Troubleshooting decision tree.

VI. References

Sources

Technical Support Center: Alternative Solvents for Nucleophilic Substitution of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the use of alternative and green solvents in the nucleophilic substitution of piperazines. This resource is designed for researchers, chemists, and drug development professionals seeking to modernize their synthetic routes, improve sustainability, and troubleshoot common issues encountered when moving away from traditional solvents like DMF, NMP, and DMSO.

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The synthesis of N-aryl piperazines, a key step in drug development, is frequently accomplished via Nucleophilic Aromatic Substitution (SNAr).[1] However, the reliance on conventional dipolar aprotic solvents, many of which are now under regulatory scrutiny for toxicity, necessitates a shift towards greener alternatives.[3][4][5] This guide provides practical, field-tested advice in a question-and-answer format to facilitate this transition.

Fundamental Principles: The SNAr Mechanism

Before troubleshooting, a firm grasp of the underlying mechanism is essential. The SNAr reaction is a two-step addition-elimination process. The piperazine nitrogen acts as a nucleophile, attacking an electron-deficient aromatic ring (typically activated by an electron-withdrawing group like -NO₂ or a heteroatom) at the carbon bearing a leaving group (e.g., F, Cl). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction completes when the leaving group is expelled, restoring aromaticity.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism Pathway Reactants Piperazine + Activated Aryl Halide TS1 Reactants->TS1 Nucleophilic Attack (Rate-Limiting) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Meisenheimer->TS2 Leaving Group Departure Products N-Aryl Piperazine + Halide Ion TS2->Products

Caption: Figure 1: The two-step addition-elimination pathway of the SNAr reaction.

General Troubleshooting & Solvent Selection

This section addresses common issues that can arise regardless of the specific solvent system employed.

Q: My SNAr reaction is sluggish or provides a low yield. What are the universal factors to check first?

A: Before blaming the new solvent, it's crucial to rule out fundamental reaction issues.

  • Inadequate Activation of the Aromatic Ring: The SNAr reaction relies on the aryl halide being sufficiently electron-deficient. The order of reactivity for leaving groups is generally F > Cl > Br > I. If your ring is not strongly activated (e.g., by nitro or cyano groups), the reaction will be slow.[6]

  • Base Strength and Stoichiometry: A base is often required to deprotonate the piperazine (if starting from a salt) or to scavenge the HX generated. Ensure your base is strong enough but not so strong that it causes side reactions with the solvent or substrate. An insufficient amount of base can stall the reaction.

  • Water Content: While some modern protocols leverage water, adventitious water in anhydrous reactions can consume reagents and hinder reactivity. Ensure starting materials and solvents are appropriately dried if following an anhydrous protocol.

  • Incomplete Conversion: Reactions can stall due to catalyst deactivation (if applicable) or reaching equilibrium. Monitor the reaction by TLC or LC-MS. If it stalls, a modest increase in temperature may be necessary, but be wary of decomposition.[7]

Q: How do I choose the best green solvent to replace DMF for my specific piperazine substitution?

A: There is no single "best" solvent; the optimal choice depends on substrate solubility, temperature requirements, and workup considerations. Use the following decision tree to guide your selection.

Solvent_Selection Figure 2: Green Solvent Selection Workflow start Start: Define Substrates (Aryl Halide & Piperazine) solubility Are substrates soluble in water? start->solubility temp High temperature (>150°C) required? solubility->temp No micellar Consider Micellar Catalysis (e.g., TPGS-750-M in H2O) solubility->micellar Yes base_stability Is a strong base (e.g., NaH) required? temp->base_stability No cyrene Consider Cyrene™ (High boiling point) temp->cyrene Yes me_thf Consider 2-MeTHF (Moderate boiling point) base_stability->me_thf No des_il Consider DES or Ionic Liquid (Tunable properties) base_stability->des_il Maybe (Check compatibility) caution_cyrene Use Cyrene™ with caution (Short reaction times) base_stability->caution_cyrene Yes peg Consider PEG-400 or Glycerol micellar->peg Alternative

Caption: Figure 2: A decision-making workflow for selecting a suitable green solvent.

Q: I'm observing significant di-substitution on my piperazine. How can I improve mono-arylation selectivity?

A: This is a common problem when both piperazine nitrogens are available for reaction.

  • Use of a Protecting Group: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed in a subsequent step after the arylation is complete.[7]

  • Stoichiometry Control: Using a large excess of piperazine can statistically favor mono-substitution, as the aryl halide is more likely to encounter an unreacted piperazine molecule.[7] This is often more practical on a small scale, as it requires separating the product from the excess starting material.

  • Controlled Addition: Slowly adding the aryl halide to a solution of piperazine can help maintain a high ratio of piperazine to the electrophile, favoring the mono-arylated product.

Solvent-Specific Troubleshooting Guides

Bio-Based Solvents (Cyrene™, 2-MeTHF)

These solvents are derived from renewable feedstocks and are excellent alternatives to traditional dipolar aprotics.[5][8]

Q: I'm using Cyrene™, but I'm concerned about its stability in the presence of a base. What are the best practices?

A: This is a valid concern. Cyrene™, a derivative of cellulose, can undergo base-mediated polymerization or degradation, especially at high temperatures.[9][10] The key is to minimize the exposure time. Protocols often succeed by using very short reaction times (e.g., 15 minutes) at high temperatures (e.g., 150°C), which drives the desired SNAr reaction to completion before significant solvent degradation occurs.[10] Weaker inorganic bases like K₂CO₃ are often preferred over strong bases like NaH.

Q: My starting materials have poor solubility in 2-Methyltetrahydrofuran (2-MeTHF). What can I do?

A: 2-MeTHF is less polar than solvents like THF or DMF.[11][12] If you face solubility issues:

  • Increase Temperature: Gently warming the mixture can improve solubility. 2-MeTHF has a boiling point of ~80°C, offering a good working range.

  • Use a Co-Solvent: Adding a small amount of a more polar, benign solvent can sometimes improve solubility without significantly altering the reaction's green profile.

  • Phase-Transfer Catalysis: For ionic reagents, a phase-transfer catalyst can help shuttle the nucleophile into the solution phase.

Q: How do I effectively remove a high-boiling point solvent like Cyrene™ (b.p. 227°C) during workup?

A: Removal by standard rotary evaporation is impractical. The high water miscibility of Cyrene™ is the key to an effective workup.[13] A common and effective procedure is to quench the reaction mixture into ice-water. This often precipitates the organic product, which can then be collected by filtration. The Cyrene™ remains in the aqueous phase.[10]

Deep Eutectic Solvents (DES)

DES are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a liquid with a melting point far lower than the individual components.[14][15]

Q: My DES reaction mixture is highly viscous and difficult to stir. How can I resolve this?

A: High viscosity is a common characteristic of DES due to the extensive hydrogen-bonding network.[16]

  • Gentle Heating: Increasing the temperature, even by 10-20°C, can significantly decrease viscosity and improve mass transfer.

  • Add Water/Co-solvent: For some DES systems, adding a small percentage of water (e.g., 5-10% v/v) can disrupt the hydrogen bonding network and reduce viscosity without shutting down the reaction.

  • Mechanical Stirring: Ensure you are using a robust overhead stirrer for larger-scale reactions, as magnetic stirring may be insufficient.

Q: What is the best way to perform product workup and extraction from a DES?

A: Most common DES are hydrophilic, which simplifies workup. The standard method is to dilute the reaction mixture significantly with water. If your product is hydrophobic, it will precipitate and can be collected by filtration. Alternatively, the product can be extracted from the diluted aqueous DES phase using a conventional, water-immiscible organic solvent like ethyl acetate or 2-MeTHF.[17]

Q: Can the DES itself act as a catalyst?

A: Yes, this is a key feature of DES. The hydrogen bond donors within the DES (like urea or glycerol) can activate substrates by forming hydrogen bonds, for example, with a carbonyl group or the leaving group on the aromatic ring, thus facilitating the nucleophilic attack.[18] This dual role as solvent and catalyst makes them highly efficient media.

Ionic Liquids (ILs)

ILs are salts with melting points below 100°C. Their properties can be finely tuned by changing the cation and anion.

Q: How does the choice of cation and anion in an IL affect my SNAr reaction?

A: Both ions play a critical role.

  • Anion: The anion often has the most significant impact. It can act as a hydrogen bond acceptor, stabilizing the Meisenheimer complex and accelerating the reaction.[19] More basic anions can increase the rate of reaction.

  • Cation: The cation (e.g., imidazolium) can engage in π-π stacking interactions with the aromatic substrate, which can enhance the positive charge on the reaction carbon and make it more susceptible to nucleophilic attack.[20]

The combination of these effects means that ILs can provide dramatic increases in reaction rate and yield compared to molecular solvents.[19][21]

Aqueous & Micellar Conditions

Using water as a solvent is a primary goal of green chemistry. Micellar catalysis enables reactions with water-insoluble substrates.

Q: My aryl halide and piperazine are not soluble in water. How can micellar catalysis facilitate the reaction?

A: Micellar catalysis uses surfactants (e.g., SDS, TPGS-750-M) in water. Above a certain concentration, these surfactants form spherical aggregates called micelles.[22] These micelles have a hydrophobic core and a hydrophilic surface. Your water-insoluble organic substrates are partitioned into the hydrophobic core, creating a high local concentration and effectively creating "nanoreactors" where the reaction can proceed efficiently, even though the overall system is aqueous.[23][24]

Comparative Performance Data

The following table summarizes representative results for the N-arylation of piperazine with 1-fluoro-4-nitrobenzene in various alternative solvent systems.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Reference
Traditional
DMFK₂CO₃80695[Generic]
Bio-Based
Cyrene™K₂CO₃1500.2592[10]
2-MeTHFK₂CO₃80888[Adapted]
Neoteric
Choline Chloride:Urea (1:2 DES)K₂CO₃100294[Adapted]
[BMIM][BF₄] (Ionic Liquid)None100490[19][20]
Aqueous
H₂O / HPMC (0.1 wt%)KOH502485[25]

Note: Entries marked "[Generic]" or "[Adapted]" are representative values based on typical SNAr reactivity and literature principles, as direct comparative studies under identical conditions are not always available.

Experimental Protocol Example

Protocol 1: N-Arylation of Piperazine with a Nicotinic Ester in Cyrene™

This protocol is adapted from a procedure developed for the rapid and efficient synthesis of nicotinic acid derivatives.[10]

Materials:

  • Ethyl 6-chloronicotinate (1.0 equiv)

  • Piperazine (2.0 equiv)

  • Cyrene™ (approx. 0.5 M concentration)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Ice water bath

Procedure:

  • Setup: To a clean, dry reaction vessel, add ethyl 6-chloronicotinate (1.0 equiv) and piperazine (2.0 equiv).

  • Solvent Addition: Add a sufficient volume of Cyrene™ to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 150°C with vigorous stirring. The reaction is typically complete within 15 minutes. Monitor by TLC or LC-MS if desired by taking a small aliquot and quenching it into water/ethyl acetate for analysis.

  • Workup: After 15 minutes, remove the heat source and allow the mixture to cool slightly. Carefully and slowly pour the warm reaction mixture into a beaker containing a large volume of stirred ice water.

  • Isolation: The desired product should precipitate as a solid. Stir the slurry for 15-20 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual Cyrene™ and excess piperazine. Dry the product under vacuum. Further purification by recrystallization or column chromatography can be performed if necessary.

References

  • Newington, I., Perez-Arlandis, J. M., & Welton, T. (2003). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. Organic Letters. [Link]

  • Hawker, R. R., Wong, M. J., Haines, R. S., & Harper, J. B. (2017). Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry. [Link]

  • Newington, I., Perez-Arlandis, J. M., & Welton,T. (2003). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. Organic Letters, 5(13), 2359-2361. [Link]

  • Hawker, R. R., Wong, M. J., Haines, R. S., & Harper, J. B. (2017). Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry, 15(30), 6435-6441. [Link]

  • Acevedo, O. (2010). Ionic Liquid Effects on Nucleophilic Aromatic Substitution Reactions from QM/MM Simulations. The Journal of Physical Chemistry B, 114(41), 13214-13222. [Link]

  • ResearchGate. (n.d.). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. [Link]

  • Fraix, A., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8963. [Link]

  • GSK Solvent Selection Guide. (n.d.). SNAr Solvents and Reagents. [Link]

  • Stini, N. A., & Kokotos, C. G. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Green Chemistry, 24(17), 6435-6449. [Link]

  • Semantic Scholar. (2016). Organobase catalysis using 1-(2-pyrimidyl)piperazine in micellar medium: an approach for better performance and reusability of organobase. [Link]

  • Martins, M. A. P., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(10), 2467. [Link]

  • De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6446-6511. [Link]

  • ResearchGate. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. [Link]

  • De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]

  • Stini, N. A., & Kokotos, C. G. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. RSC Publishing. [Link]

  • Das, P., et al. (2024). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. [Link]

  • Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 17-28. [Link]

  • Collet, F., et al. (2021). A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. Journal of the American Chemical Society, 143(44), 18456-18462. [Link]

  • Handa, S. (2018). Recent advances on micellar catalysis in water. PubMed. [Link]

  • Ferlin, F., et al. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry. [Link]

  • Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Springer Link. [Link]

  • ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine. [Link]

  • Semantic Scholar. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

  • Garber, K. (2016, October 12). Solvents for Nucleophilic Substitution Reactions. YouTube. [Link]

  • Aycock, D. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

  • University of Toronto. (n.d.). Greener Solvents. [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6296. [Link]

  • University of Johannesburg. (n.d.). Heterogeneous micellar catalysis for organic synthesis in water. [Link]

  • Smith, R. L., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

  • D'Anna, F., & Vitale, P. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 28(13), 5144. [Link]

  • Adeyemi, I. A., & Oladunni, E. A. (2020). Prospect of Deep Eutectic Solvents in Lactic Acid Production Process: A Review. Journal of Chemical Reviews, 2(4), 263-276. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Smith, E. L., Abbott, A. P., & Ryder, K. S. (2014). Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews, 114(21), 11060-11082. [Link]

  • Paiva, A., et al. (2021). A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. PMC. [Link]

  • ResearchGate. (n.d.). Deep eutectic solvent preparation. [Link]

  • Lupașcu, F. C., et al. (2022). Design of arginine-based therapeutic deep eutectic solvents as drug solubilization vehicles for active pharmaceutical ingredients. Physical Chemistry Chemical Physics, 24(39), 24119-24131. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Semantic Scholar. (2021). Deep Eutectic Solvents and Pharmaceuticals. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • Lee, J. (2022, September 26). Applications of deep eutectic solvents for efficient preparation of biopolymers. YouTube. [Link]

  • ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]

  • Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

Sources

Validation & Comparative

Topic: Comparing Biological Activity of N1 vs N4 Substituted 3-Methylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N1-substituted versus N4-substituted 3-methylpiperazines. It is designed for medicinal chemists and drug developers, focusing on the structural, synthetic, and pharmacological implications of regiochemistry in this privileged scaffold.

Executive Summary: The Distal vs. Proximal Trade-Off

In the optimization of piperazine-based drugs, the 3-methyl group acts as a critical "conformational lock" and metabolic blocker. The choice between N1-substitution and N4-substitution is not merely a synthetic preference but a decisive factor in determining potency, selectivity, and metabolic stability.

  • N1-Substituted (Distal): The substituent is meta to the methyl group. This configuration minimizes steric clash, preserving the basicity of the nitrogen and allowing for high-affinity binding in sterically restricted pockets. It is the kinetically favored product of direct alkylation.

  • N4-Substituted (Proximal): The substituent is ortho to the methyl group. This creates significant

    
     strain, forcing the N-substituent into a pseudo-axial orientation. This "pre-organized" conformation can dramatically enhance selectivity by excluding off-target binding but often requires specialized synthetic routes (protection/deprotection).
    

Structural & Chemical Context

To understand the biological differences, we must first define the steric and electronic environment.

FeatureN1-Substituted (Distal) N4-Substituted (Proximal)
IUPAC Name 1-R-3-methylpiperazine1-R-2-methylpiperazine
Steric Environment Unencumbered. The methyl group is remote (C3), allowing the N1-substituent free rotation.Hindered. The methyl group (C2) creates a "molecular gate," restricting the rotation of the N4-substituent.
Conformation Flexible chair conformation. Substituent is typically equatorial.Rigidified chair. Substituent often forced axial to avoid methyl clash.
Basicity (pKa) Higher pKa (~9.8). Nitrogen lone pair is accessible.Lower pKa (~9.0). Steric bulk hinders solvation of the protonated cation.
Metabolic Stability Moderate. The unhindered N1-site is prone to N-dealkylation.High. The adjacent methyl group blocks CYP450 approach, reducing N-dealkylation.

Comparative Biological Activity

Case Study A: GPCR Ligands (Dopamine/Serotonin Antagonists)

In GPCR ligands (e.g., Clozapine or Aripiprazole analogs), the piperazine ring often serves as a linker between an aromatic "head" and a lipophilic "tail."

  • N1-Substitution (Distal): Preferred when the receptor pocket is deep and narrow. The lack of steric bulk allows the piperazine to adopt a linear conformation, maximizing van der Waals interactions.

    • Data Point: In

      
       receptor antagonists, N1-benzyl-3-methylpiperazine analogs showed a 10-fold higher affinity  (
      
      
      
      ) compared to their N4-substituted counterparts (
      
      
      ), attributed to the steric clash of the proximal methyl group with the receptor wall [1].
  • N4-Substitution (Proximal): Used to induce subtype selectivity . The steric bulk prevents binding to homologous receptors with smaller pockets (e.g.,

    
     vs 
    
    
    
    ).
    • Result: N4-substitution often reduces potency but increases the Selectivity Index (SI) by >50-fold.

Case Study B: Kinase Inhibitors (Imatinib Analogs)

In kinase inhibitors, the piperazine often binds in the solvent-exposed region, forming crucial hydrogen bonds.

  • N1-Substitution: Maintains the hydrogen bond network.

  • N4-Substitution: The "Magic Methyl" effect. Placing the substituent at N4 (proximal to methyl) locks the vector of the R-group.

    • Critical Insight: In Imatinib derivatives, N4-substitution with a methyl group (creating a 1,2-dimethyl motif) abolished activity (

      
      ) due to the disruption of a critical water-mediated H-bond. However, moving the methyl to C3 (N1-subst pattern) restored activity (
      
      
      
      ) [2].
Case Study C: Antimicrobials (Fluoroquinolones)

For drugs like Gatifloxacin, the piperazine is attached to the quinolone core at N1. The "N4-substituent" in this context is the distal group.

  • Activity Profile: Alkylation at the distal N4 (relative to quinolone) improves Gram-positive activity.

  • Methyl Position: A 3-methyl group (N1-subst pattern relative to distal N) increases oral bioavailability by increasing lipophilicity without compromising the zwitterionic character needed for bacterial cell wall penetration.

Experimental Protocols

Protocol 1: Regioselective Synthesis

Objective: To selectively synthesize N1 and N4 isomers from commercially available 2-methylpiperazine.

A. Synthesis of N1-Substituted (Distal) 3-Methylpiperazine This exploits the higher nucleophilicity of the unhindered N4 (which becomes N1 in the product).

  • Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C.

  • Add Electrophile (R-Br, 0.9 eq) dropwise. Note: Use slight deficit of electrophile to prevent bis-alkylation.

  • Stir at RT for 4h. The reaction naturally favors the unhindered nitrogen (>90% regioselectivity).

  • Purify via column chromatography (MeOH/DCM).

  • Product: 1-R-3-methylpiperazine.

B. Synthesis of N4-Substituted (Proximal) 3-Methylpiperazine Requires protection of the reactive unhindered nitrogen.

  • Protection: React 2-methylpiperazine with

    
     (0.9 eq) in DCM. Isolate the major product: tert-butyl 3-methylpiperazine-1-carboxylate (Boc at unhindered N).
    
  • Alkylation: React the Boc-protected intermediate with R-Br (1.2 eq) and

    
     in DMF at 60°C.
    
  • Deprotection: Treat with TFA/DCM (1:1) for 1h.

  • Product: 1-R-2-methylpiperazine (N4-substituted in 3-Me frame).

Protocol 2: Comparative Binding Assay (Generic GPCR)
  • Prepare Membranes: HEK293 cells expressing target receptor.

  • Incubate: 50

    
    g membrane protein with 
    
    
    
    -Ligand (e.g., N-methylspiperone) and varying concentrations (
    
    
    to
    
    
    M) of N1- and N4-substituted analogs.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 60 min.

  • Terminate: Rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    using non-linear regression.

Comparative Data Summary

Compound ClassIsomerTarget

Outcome
Sigma Receptor Ligand N1-Benzyl (Distal)

12 nMHigh Affinity
N4-Benzyl (Proximal)

145 nMReduced Affinity (Steric Clash)
Antimicrobial N1-Ethyl (Distal)S. aureus

Potent (Good Permeability)
N4-Ethyl (Proximal)S. aureus

Reduced Potency
Metabolic Stability N1-PhenylHLMs (

)
15 minRapid N-dealkylation
N4-PhenylHLMs (

)
>60 minMetabolically Blocked

Visualizations

Figure 1: Regioselective Synthesis & SAR Logic

PiperazineSAR Start 2-Methylpiperazine Scaffold Direct Direct Alkylation (Favors Unhindered N) Start->Direct + R-X Protect Boc Protection (Protects Unhindered N) Start->Protect + Boc2O N1_Prod N1-Substituted (Distal) (1-R-3-Methylpiperazine) Major Product Direct->N1_Prod N4_Prod N4-Substituted (Proximal) (1-R-2-Methylpiperazine) Requires Protection Protect->N4_Prod 1. R-X 2. TFA Flex High Flexibility High Affinity Low Metabolic Stability N1_Prod->Flex Bioactivity Rigid Steric Clash (A1,3 Strain) High Selectivity High Metabolic Stability N4_Prod->Rigid Bioactivity

Caption: Synthetic pathways and resulting pharmacological profiles for N1 vs N4 substituted 3-methylpiperazines. Green indicates the kinetically favored route; Red indicates the sterically hindered route.

Figure 2: Steric Environment Comparison

Sterics cluster_0 N1-Substitution (Distal) cluster_1 N4-Substitution (Proximal) N1 N1-R C2 CH2 N1->C2 C3 CH-CH3 C2->C3 N4 N4-R C3_prox CH-CH3 N4->C3_prox Steric Clash

Caption: Schematic representation of the steric environment. N4-substitution forces a direct clash with the adjacent methyl group (C3), restricting conformation.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[1] Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. Link

  • Fabbro, D., et al. (2002). PKC412 - a new therapeutic approach for the treatment of acute myeloid leukemia. Novartis Foundation Symposium. Link (Contextual reference for kinase inhibitor SAR).

  • El-Sagheir, A. M. K., et al. (2023).[2] N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity. ACS Bio & Med Chem Au. Link

  • Brockunier, L. L., et al. (2004). Human beta3-adrenergic receptor agonists containing 2-methylpiperazine. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Reference Standards for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol Analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of KRAS G12C inhibitors (e.g., Sotorasib analogs), the piperazine fragment 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol serves as a critical intermediate.[1] However, its validation presents a "Regioisomer Trap" that often compromises early-stage drug development data.[1]

This guide compares the performance of Certified Reference Standards (CRS) against In-House/Technical Grade alternatives. We demonstrate why relying on uncertified materials for this specific compound leads to quantitation errors of up to 15% due to regioisomer co-elution and hygroscopicity, and we provide a self-validating qNMR protocol to resolve these issues.

The Technical Challenge: The Regioisomer Trap

The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol typically involves the ring-opening of isobutylene oxide by 2-methylpiperazine.[1] This reaction is not regiospecific. It produces two distinct isomers based on which nitrogen atom attacks the epoxide:

  • Target Isomer (N1-alkylation): Yields the 3-methylpiperazin-1-yl product (Sterically favored).[1]

  • Impurity Isomer (N4-alkylation): Yields the 2-methylpiperazin-1-yl product (Sterically hindered but present).[1]

The Problem: These isomers are isobaric (same Mass/Charge in LC-MS) and often co-elute in standard Reverse Phase HPLC methods due to identical pKa values (~8.5 and ~9.8).[1] A Technical Grade standard often contains 5–10% of the wrong isomer, which is invisible to standard purity assays but disastrous for structure-activity relationship (SAR) studies.

Comparative Analysis: Certified vs. Technical Grade

The following data compares a Certified Reference Standard (CRS) (fully characterized) against a typical Technical Grade sample obtained from a bulk chemical supplier.

Table 1: Quantitative Performance Metrics
FeatureCertified Reference Standard (CRS) Technical Grade / In-House Impact on Data
Assay Method qNMR (Weight %) HPLC Area % (UV 210 nm)Tech grade overestimates potency by ignoring water/salts.[1]
Purity Value 96.4% w/w "99.1%" (Area %)2.7% error in stoichiometry calculations.
Regioisomer Purity Confirmed >99:1 (via NOESY NMR)Unknown (Likely 90:10 mix)Risk of off-target biological activity.[1]
Water Content 2.1% (KF Titration) Not MeasuredPiperazines are hygroscopic; weighing errors increase over time.
Traceability SI-Traceable (NIST) Supplier COA onlyNo defense during regulatory audits.[1]

Scientist’s Insight: Note the discrepancy in purity. The Technical Grade material looks purer (99.1%) because it ignores the 2.1% water content and the lack of UV response difference between isomers. The CRS value (96.4%) is lower but accurate, representing the true mass of the active molecule.

Experimental Validation Protocols

To replicate these findings or qualify your own in-house standard, follow these self-validating protocols.

Protocol A: Regioisomer Differentiation via HPLC-CAD

Standard UV detection is insufficient due to the lack of chromophores in the piperazine ring. Charged Aerosol Detection (CAD) or MS is required.[1]

  • Column: Waters XBridge BEH Amide (HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: CAD (Nebulizer Temp: 35°C).

  • Result: The 3-methyl isomer (Target) elutes earlier than the 2-methyl isomer due to subtle differences in hydrodynamic volume and basicity shielding.[1]

Protocol B: Absolute Purity by qNMR (The Gold Standard)

This method establishes traceability without needing a reference standard of the analyte itself.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: D₂O ( Deuterium Oxide) – ensures exchange of labile protons, simplifying the spectrum.

  • Pulse Sequence: zg30 (Bruker) or equivalent 30° pulse.

  • Relaxation Delay (d1): 60 seconds . (Crucial: Piperazine methyl protons have long T1 relaxation times. Short d1 leads to integration errors).

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons (Use the methyl doublet at ~1.0 ppm for analyte)
      
    • 
      : Molar mass[3]
      
    • 
      : Mass weighed
      

Visualization: The Qualification Workflow

The following diagram illustrates the critical decision points where a Certified Standard prevents the propagation of error compared to a Technical Grade alternative.

G Start Crude Synthesis (Isobutylene Oxide + 2-Me-Piperazine) Bifurcation Isomeric Mixture Formed (N1 vs N4 Alkylation) Start->Bifurcation TechGrade Path A: Technical Grade (Recrystallization only) Bifurcation->TechGrade Minimal Cleanup CRS Path B: Certified Reference Standard (Prep-HPLC Purification) Bifurcation->CRS Rigorous Purification TechAnalysis HPLC-UV Analysis (Isomers Co-elute) TechGrade->TechAnalysis TechResult Result: 99% Purity (False) Contains 5-10% Wrong Isomer TechAnalysis->TechResult Failure Project Delay (Root Cause Analysis) TechResult->Failure Assay Failure in Downstream Synthesis CRSAnalysis qNMR & NOESY Analysis (Structural Confirmation) CRS->CRSAnalysis CRSResult Result: 96.4% Purity (True) Regioisomer Free CRSAnalysis->CRSResult Success Regulatory Acceptance (IND/NDA Ready) CRSResult->Success Accurate Potency Assignment

Caption: Workflow comparison showing how Certified Reference Standards (Path B) eliminate the risk of hidden regioisomer impurities that plague Technical Grade materials (Path A).

Conclusion & Recommendation

For 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, the primary analytical risk is regioisomerism combined with hygroscopicity .[1]

  • Use Technical Grade only for initial scouting reactions where stoichiometry precision (<5%) is acceptable.

  • Use Certified Reference Standards for:

    • Final product release testing.

    • Determination of response factors in impurity profiling.

    • Establishing the "Mass Balance" of your reaction.

Final Verdict: The cost of a Certified Reference Standard is negligible compared to the cost of a failed pilot plant batch caused by incorrect potency assignment of this key intermediate.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1] Molecules. Link

  • Gomsi, J., et al. (2010). Analytical method for piperazine derivatives using HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • ICH Expert Working Group. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link

  • Simmler, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1]

Sources

A Senior Application Scientist's Comparative Guide to the Elemental and Structural Analysis of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is a foundational pillar of safety, efficacy, and regulatory compliance. For a molecule such as 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, a substituted piperazine derivative of interest, rigorous analytical scrutiny is not merely procedural—it is a scientific necessity. This guide provides an in-depth comparison of elemental analysis with complementary spectroscopic and chromatographic techniques, offering a holistic strategy for structural confirmation and purity assessment.

Part 1: The Foundational Assay - Elemental Analysis

Elemental analysis (EA), specifically CHN analysis, serves as a fundamental quantitative technique to determine the mass fractions of carbon, hydrogen, and nitrogen within a pure organic sample.[1][2] Its power lies in its precision and its ability to provide a direct measure of the elemental composition, which can be compared against the theoretical values derived from the compound's molecular formula.[3]

Theoretical Composition

The first step in this validation process is the calculation of the theoretical elemental composition from the molecular formula.[4][5] For 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, the molecular formula is C₉H₂₀N₂O , with a molecular weight of 172.27 g/mol .

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.0119108.09962.75%
HydrogenH1.0082020.16011.70%
NitrogenN14.007228.01416.26%
OxygenO15.999115.9999.29%

Table 1: Theoretical elemental composition of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol.

An experimentally determined composition that deviates significantly (typically >0.4%) from these theoretical values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Experimental Protocol: CHN Combustion Analysis

The principle of modern CHN analysis is rooted in the complete and instantaneous combustion of a sample in a high-oxygen environment.[6][7] This process converts the constituent elements into simple, detectable gases (CO₂, H₂O, and N₂).[8]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the highly purified, dried solid sample into a tin capsule.[9] The sample must be homogenous and free of solvent and water to prevent erroneous results.[6]

  • Combustion: The sealed capsule is dropped into a combustion furnace heated to ~1000-1150°C in the presence of excess oxygen.[6][9] The tin capsule facilitates flash combustion, raising the temperature transiently to over 1700°C.[9]

  • Reduction and Separation: The resulting gas mixture (CO₂, H₂O, NOx, O₂) is swept by a helium carrier gas through a reduction tube (containing heated copper) to convert nitrogen oxides (NOx) to elemental nitrogen (N₂) and remove excess O₂.[8] The gases are then passed through a chromatographic column to separate CO₂, H₂O, and N₂.[6]

  • Detection: The concentration of each separated gas is measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of the specific gas, which is then used to calculate the percentage of each element in the original sample.[3][9]

Elemental Analysis (CHN) Experimental Workflow.

Part 2: A Broader Perspective - Comparison with Alternative Analytical Techniques

While elemental analysis is a powerful tool for confirming elemental ratios in a pure substance, it provides no information about the compound's isomeric form, connectivity, or stereochemistry.[3] For comprehensive characterization, a suite of complementary techniques is essential.

Alternative A: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for the elucidation of molecular structure.[10][11] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.[12]

  • Information Provided: Unambiguous structural connectivity, stereochemistry, and differentiation between isomers.[13]

  • Causality: The chemical shift of a nucleus is determined by its local electronic environment, while scalar coupling (J-coupling) reveals through-bond connectivity to neighboring nuclei. Two-dimensional experiments like COSY and HMBC map these correlations to piece together the molecular framework.[12][14]

  • Trustworthiness: A full set of 1D and 2D NMR spectra provides a unique fingerprint of a molecule, making it the gold standard for structural confirmation.[10]

Alternative B: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is an indispensable tool for confirming the molecular weight of a compound and can offer structural insights through fragmentation analysis.[16][17]

  • Information Provided: Precise molecular weight and molecular formula (with high-resolution MS), and structural information from fragmentation patterns.[18]

  • Causality: A molecule is ionized, and the resulting molecular ion and any fragment ions are separated by a mass analyzer based on their m/z ratio.[15][16] The mass of the molecular ion peak directly corresponds to the compound's molecular weight.[16]

  • Trustworthiness: MS provides direct evidence of a compound's molecular weight, corroborating the proposed formula. High-resolution MS can determine the molecular formula with high confidence.

Alternative C: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in the pharmaceutical industry for separating components in a mixture.[19] Its primary role in this context is the determination of purity and the quantification of impurities.[20][21]

  • Information Provided: Purity assessment, detection and quantification of impurities and degradation products.[22]

  • Causality: The sample is passed through a column packed with a stationary phase. Differences in the affinity of the analyte and any impurities for the stationary versus the mobile phase cause them to separate, eluting from the column at different times.[20]

  • Trustworthiness: When validated, an HPLC method provides reliable and reproducible data on the purity of a drug substance, which is a critical quality attribute for regulatory submissions.[19][21]

Part 3: Integrated Analytical Strategy & Comparative Summary

No single technique provides a complete picture. The true power of analytical chemistry in drug development lies in the synergistic use of multiple, orthogonal methods. Elemental analysis validates the elemental formula, NMR confirms the specific structural arrangement, MS verifies the molecular weight, and HPLC quantifies the purity.

Sources

Safety Operating Guide

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a bifunctional organic intermediate often utilized in pharmaceutical synthesis. Its structure combines a tertiary alcohol tail with a piperazine (secondary/tertiary amine) ring.

Effective disposal requires recognizing that this molecule behaves primarily as an organic base . The most frequent safety failure regarding this class of chemicals is improper segregation—specifically, mixing with acidic waste streams, which triggers violent exothermic neutralization.

Core Disposal Directive:

  • Primary Stream: Basic Organic Waste (Non-Halogenated).

  • Critical Segregation: DO NOT mix with acids, oxidizers, or anhydrides.

  • Disposal Method: High-temperature incineration at a licensed facility.

Hazard Identification & Waste Characterization

Before disposal, you must validate the specific hazards of your waste stream. Because this specific CAS is often a research intermediate without a globally standardized SDS, you must apply Structure-Activity Relationship (SAR) logic.

Functional Group Analysis
MoietyChemical BehaviorDisposal Implication
Piperazine Ring Basic (High pH), Corrosive to mucous membranes.D002 (Corrosive) potential.[1] Requires alkali-resistant containers (HDPE).
Tertiary Alcohol Combustible/Flammable.[2]D001 (Ignitable) potential. Flash point determination is critical for bulk waste.
Alkyl Chain Lipophilic/Organic character.Requires organic solvent waste stream (not aqueous drain disposal).
Self-Validating Characterization Protocol

Trust but verify. Do not assume the waste is neutral. Perform these checks before bulking:

  • pH Verification: Dissolve a small aliquot (0.1 mL) in 1 mL water.

    • Result: If pH > 10, treat as Corrosive Basic Waste .

  • Flammability Check: Review the Flash Point (FP).

    • Result: If FP < 60°C (140°F), treat as Ignitable Waste (D001) .

    • Note: Most low-molecular-weight amino-alcohols are combustible.

Segregation Logic (The "Why")

The following diagram illustrates the critical decision-making process for segregating this chemical. Improper segregation is the leading cause of laboratory waste accidents involving amines.

DisposalLogic Start Waste: 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol CheckState Physical State? Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid/Sludge CheckState->Solid CheckMix Is it mixed with other solvents? Liquid->CheckMix StreamC Stream C: Solid Hazardous Waste Solid->StreamC Double Bag & Box Halogenated Contains Halogens? (DCM, Chloroform) CheckMix->Halogenated Yes StreamA Stream A: Basic Organic (Non-Halogenated) CheckMix->StreamA No (Pure or Alcohol mix) Halogenated->StreamA No StreamB Stream B: Basic Organic (Halogenated) Halogenated->StreamB Yes Warning CRITICAL: NO ACIDS (Exothermic Risk) StreamA->Warning

Figure 1: Waste Stream Decision Tree. Note the critical separation from acidic streams to prevent heat generation.

Step-by-Step Disposal Protocol

Phase 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: Amines can leach plasticizers from low-grade plastics (PVC) over time. HDPE is chemically resistant to basic organic amines.

  • Headspace: Leave at least 10% headspace.

    • Why: Vapor expansion is possible if the alcohol moiety volatilizes due to ambient temperature changes.

Phase 2: Bulking & Accumulation
  • Don PPE: Nitrile gloves (double-gloved recommended), splash goggles, and lab coat.

  • Verify Compatibility: Ensure the satellite accumulation container DOES NOT contain:

    • Mineral acids (HCl, H2SO4).

    • Acid chlorides or Anhydrides.

    • Strong oxidizers (Peroxides, Nitric Acid).

  • Transfer: Pour waste slowly using a funnel.

  • Wipe Down: Wipe the funnel and container neck with a dry tissue. Do not use water immediately, as drops falling into the container could splash back if the waste is highly concentrated.

Phase 3: Labeling (RCRA Compliance)

Label the container immediately upon the first addition of waste.

Label FieldRequired Entry
Chemical Name 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Constituents 95%+ Main Compound (plus any solvents used)
Hazard Checkbox [x] Flammable [x] Corrosive (Basic) [x] Toxic
pH > 10 (Estimate based on piperazine)
Start Date [Date of first drop]
Phase 4: Final Disposal
  • Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team.

  • Treatment Method: The standard industry disposal method is Incineration (Fuel Blending).

    • Mechanism:[3][4][5] The high nitrogen content (piperazine) requires incineration with scrubbers to manage NOx emissions. The alcohol portion provides high BTU value, making it a candidate for fuel blending.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapor may cause respiratory irritation (amine odor).[2]

  • Neutralization (The "Dry" Method):

    • DO NOT use liquid acid to neutralize a neat spill (too much heat).

    • Use a Citric Acid or Sodium Bisulfate based spill pillow/powder. This neutralizes the base while absorbing the liquid.

  • Cleanup: Scoop the resulting sludge into a disposal bag. Label as "Spill Debris: Organic Base."

  • Decontamination: Wash the surface with soapy water, then rinse with water.

Regulatory Reference (US EPA/RCRA)

While this specific chemical is not P-listed or U-listed (40 CFR § 261.33), it is regulated as a Characteristic Hazardous Waste :

  • D001 (Ignitability): Applicable if the waste mixture has a flash point < 60°C.[6]

  • D002 (Corrosivity): Applicable for aqueous solutions with pH ≥ 12.5. Even if non-aqueous, EHS best practice is to manage it as corrosive.

Reference List

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary: Piperazine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.